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  • Product: 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine
  • CAS: 93506-03-7

Core Science & Biosynthesis

Foundational

Structural Properties, Characterization, and Synthesis of 4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide

Executive Summary In modern medicinal chemistry and rational drug design, 4-aryl-1H-pyrazol-5-amines serve as privileged building blocks for synthesizing complex heterocyclic scaffolds. Specifically, 4-(5-chloro-2-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and rational drug design, 4-aryl-1H-pyrazol-5-amines serve as privileged building blocks for synthesizing complex heterocyclic scaffolds. Specifically, 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 93506-03-7)[1] is a highly versatile intermediate. The presence of the electron-donating methoxy group and the lipophilic, metabolically stable chlorine atom on the phenyl ring provides unique stereoelectronic properties. This whitepaper provides an in-depth technical analysis of its physiochemical properties, synthetic methodologies, analytical characterization, and downstream applications in targeted kinase inhibitor development[2].

Structural and Physiochemical Profiling

Understanding the quantitative physiochemical parameters of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is critical for predicting its behavior in both synthetic reactions and biological assays. The pyrazole core provides essential hydrogen bond donor/acceptor sites, while the di-substituted phenyl ring dictates the molecule's overall torsional strain and lipophilicity[3].

Table 1: Physiochemical and Structural Properties

PropertyValueScientific Implication
IUPAC Name 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amineStandardized nomenclature for structural identification.
CAS Number 93506-03-7Unique registry identifier for sourcing[1].
Molecular Formula C10H10ClN3ODictates exact mass for MS characterization.
Molecular Weight 223.66 g/mol Ideal low-MW fragment for lead optimization.
Exact Mass 223.0512 DaTarget mass for high-resolution mass spectrometry (HRMS).
H-Bond Donors 2 (Amine -NH2, Pyrazole -NH)Facilitates critical interactions with kinase hinge regions.
H-Bond Acceptors 3 (Methoxy -O, Pyrazole -N, Amine -N)Enhances aqueous solubility and target binding affinity.
TPSA 64.3 ŲOptimal for cellular permeability (Rule of 5 compliant).

Synthetic Methodology and Reaction Causality

SynthesisWorkflow SM 2-(5-chloro-2-methoxyphenyl) acetonitrile Reagent1 DMF-DMA (Condensation) SM->Reagent1 Int1 Acrylonitrile Intermediate Reagent1->Int1 Reagent2 Hydrazine Hydrate (Cyclization) Int1->Reagent2 Product 4-(5-chloro-2-methoxyphenyl) -1H-pyrazol-5-amine Reagent2->Product

Fig 1. Synthetic workflow for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine.

Protocol 1: Step-by-Step Synthesis

Step 1: Enamine Condensation

  • Procedure: To a 100 mL round-bottom flask, add 2-(5-chloro-2-methoxyphenyl)acetonitrile (10.0 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol). Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Causality: DMF-DMA is deliberately chosen as it acts dually as the solvent and the electrophilic formylating agent. This avoids the need for strong external bases (like NaH) required in classical Claisen condensations, thereby preventing unwanted nucleophilic aromatic substitution at the chlorinated position.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the starting material (Rf ~0.6) completely disappears, replaced by a bright yellow/orange enamine intermediate spot (Rf ~0.4).

Step 2: Hydrazine-Mediated Cyclization

  • Procedure: Concentrate the crude intermediate in vacuo. Redissolve the residue in absolute ethanol (30 mL). Add hydrazine hydrate (64% aqueous, 12.0 mmol) dropwise at 0°C. Reflux the mixture at 80°C for 6 hours. Cool to 0°C to induce precipitation.

  • Causality: Ethanol is the optimal solvent here because it completely solubilizes the intermediate at reflux but exhibits poor solubility for the highly polar pyrazole product at 0°C. This thermodynamic sink drives the equilibrium forward and allows isolation via simple vacuum filtration, bypassing tedious column chromatography[5].

  • Validation Checkpoint: Filter the precipitate and wash with cold ethanol. A successful cyclization is confirmed by a sharp melting point and the presence of a highly polar baseline spot on TLC (Rf ~0.1 in Hexane:EtOAc 1:1).

Analytical Characterization

Rigorous structural validation is non-negotiable before utilizing this compound in downstream library synthesis.

Protocol 2: LC-MS and Spectral Validation
  • Sample Preparation: Dissolve 1.0 mg of the purified solid in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete ionization of the basic pyrazole and amine groups in Electrospray Ionization positive (ESI+) mode.

  • Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 μm, 2.1×50 mm). Run a gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water) over 5 minutes[6]. Causality: Formic acid acts as a proton source, drastically enhancing the [M+H]+ signal intensity.

  • Validation Checkpoint: The chromatogram must show a single sharp peak (>95% purity by UV 254 nm). The mass spectrum will display a distinct isotopic pattern at m/z 224.05 (for ³⁵Cl) and 226.05 (for ³⁷Cl) in a 3:1 ratio, definitively confirming the presence of the intact chlorophenyl moiety.

Spectral Hallmarks (NMR & IR)
  • ¹H NMR (400 MHz, DMSO-d6): Look for the diagnostic methoxy singlet at ~3.85 ppm. The pyrazole C3-H proton will appear as a sharp singlet at ~7.60 ppm. The primary amine (-NH2) presents as a broad, exchangeable singlet at ~4.80 ppm[5].

  • FT-IR (ATR): The primary amine will exhibit a characteristic "doublet" stretch at ~3400 cm⁻¹ and 3300 cm⁻¹ (asymmetric and symmetric N-H stretching). The pyrazole ring C=N stretch will appear distinctly at ~1620 cm⁻¹.

Application in Targeted Drug Discovery

The primary utility of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine lies in its capacity to undergo condensation with malondialdehyde derivatives to form pyrazolo[1,5-a]pyrimidines [2]. This bicyclic core is a privileged scaffold in the development of ATP-competitive kinase inhibitors.

Historically, derivatives of 4-aryl-1H-pyrazol-5-amines (such as Dorsomorphin and its analogs DMH1/DMH4) have been utilized to selectively inhibit the Bone Morphogenetic Protein (BMP) signaling pathway (via ALK2/BMPR-I) and the Vascular Endothelial Growth Factor (VEGF) pathway[4]. The 5-chloro-2-methoxyphenyl group specifically projects into the hydrophobic specificity pocket of the kinase hinge region, enhancing binding affinity while preventing rapid oxidative metabolism by Cytochrome P450 enzymes.

SignalingPathway Ligand BMP Ligand Receptor ALK2 / BMPR-I (Kinase Domain) Ligand->Receptor Binds Smad Smad 1/5/8 Phosphorylation Receptor->Smad Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Receptor Inhibits (ATP-competitive) GeneExp Osteogenic / Angiogenic Gene Expression Smad->GeneExp Translocates to Nucleus

Fig 2. BMP signaling pathway targeted by 4-aryl-1H-pyrazol-5-amine derivatives.

By leveraging the synthetic protocols and characterization standards outlined in this guide, researchers can reliably produce and validate 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine for high-throughput library generation and advanced structure-activity relationship (SAR) studies.

References

  • Title: 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine | Chemical Substance Information Source: NextSDS / Substance Database URL: [Link]

  • Title: In Vivo Structure-Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors Source: ACS Chemical Biology / PubMed Central (PMC) URL: [Link]

  • Title: Electronic Supplementary Information: Synthesis and the characterization of MOF-199 catalyzed N-arylation Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of the 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine Scaffold

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Privileged Pharmacophore / Small Molecule Kinase Inhibitor Scaffold (CAS: 93506-03-7) Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Privileged Pharmacophore / Small Molecule Kinase Inhibitor Scaffold (CAS: 93506-03-7)

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and immunology, 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CAS 93506-03-7) operates not as a standalone therapeutic, but as a highly privileged, versatile small-molecule scaffold. As an application scientist overseeing early-stage drug discovery, it is critical to understand that this molecule represents the core pharmacophore of the 4-aryl-1H-pyrazol-5-amine class of Type I kinase inhibitors.

The Structural Biology of Target Engagement

The mechanism of action (MoA) of this scaffold is defined by its ability to act as an ATP-competitive inhibitor, locking the target kinase into an active conformation (Type I inhibition).

  • The Hinge-Binding Motif: The 1H-pyrazol-5-amine moiety is a classic kinase hinge binder. The pyrazole nitrogen (N2) and the exocyclic amine (NH2) act as a critical hydrogen bond acceptor-donor pair, interacting directly with the backbone NH and carbonyl groups of the kinase hinge region[1].

  • The Selectivity Vector: The 4-(5-chloro-2-methoxyphenyl) substitution projects deep into the hydrophobic specificity pocket adjacent to the gatekeeper residue. The steric bulk of the chlorine atom and the electronic properties of the methoxy group are engineered to tune kinome selectivity, preventing promiscuous binding across the kinome[2].

In Vitro Validation Workflow

To definitively elucidate the MoA of this scaffold during lead optimization, we deploy a three-tiered, self-validating in vitro cascade.

Workflow A Compound Scaffold CAS 93506-03-7 B Tier 1: Biochemical Kinase Assay (IC50) A->B C Tier 2: Biophysical SPR (Kd, Kinetics) B->C D Tier 3: Cellular Target Engagement C->D

Tiered in vitro workflow for elucidating the kinase inhibitory mechanism of action.

Tier 1: Cell-Free Biochemical Kinase Profiling (TR-FRET)

Causality: This assay establishes that the scaffold directly inhibits the catalytic activity of the kinase by competing with ATP. Self-Validation System: The assay is run in parallel at two distinct ATP concentrations (e.g., Km​ and 10×Km​ ). A mathematically proportional rightward shift in the IC50​ at the higher ATP concentration validates the ATP-competitive nature of the compound.

Step-by-Step Protocol:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazol-5-amine scaffold in 100% DMSO.

  • Pre-incubation: Dispense the compound into a 384-well microplate containing the recombinant kinase domain (e.g., AXL, BTK, or BMP receptor) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a mixture of ATP (at predetermined Km​ ) and a fluorophore-labeled peptide substrate to initiate the kinase reaction.

  • Termination & Detection: After 60 minutes, terminate the reaction using EDTA. Add Europium-labeled anti-phospho antibodies.

  • Analysis: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 340 nm, Em: 615/665 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Tier 2: Biophysical Target Engagement (Surface Plasmon Resonance - SPR)

Causality: SPR quantifies the direct physical interaction ( Kd​ ) and residence time ( 1/koff​ ) without the confounding variables of enzymatic turnover, substrate depletion, or cellular permeability. Self-Validation System: The system self-validates by comparing the steady-state affinity ( Kd​ ) with the kinetic affinity ( koff​/kon​ ). A 1:1 Langmuir binding model is only deemed valid if these two independently derived values are within a 2-fold margin.

Step-by-Step Protocol:

  • Immobilization: Immobilize the His-tagged recombinant kinase onto a CM5 sensor chip via standard amine coupling or Ni-NTA capture chemistry.

  • Equilibration: Flow running buffer (PBS-P+ supplemented with 1% DMSO) to establish a stable baseline.

  • Injection: Inject the scaffold at 5 varying concentrations (ranging from 0.1x to 10x the expected Kd​ ) at a flow rate of 50 µL/min to minimize mass transport limitation.

  • Kinetic Monitoring: Monitor the association phase for 60 seconds, followed immediately by a 180-second dissociation phase using the running buffer.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( Kd​ ).

Tier 3: Cellular Mechanism of Action (Phospho-Signaling Assessment)

Causality: Proves that the biochemical inhibition translates to an intracellular pathway blockade, specifically halting downstream effector phosphorylation and subsequent cellular proliferation[3]. Self-Validation System: Employs a CRISPR-engineered gatekeeper mutant cell line alongside the wild-type (WT). If the compound inhibits signaling in the WT but loses efficacy in the mutant, the cellular phenotype is definitively proven to be on-target.

Step-by-Step Protocol:

  • Cell Seeding: Seed WT and gatekeeper-mutant Ba/F3 cells in 96-well plates and starve of serum for 4 hours to reduce background kinase activity.

  • Treatment: Treat the cells with the compound dose-response for 2 hours.

  • Stimulation: Stimulate with the appropriate growth factor (e.g., Gas6 for AXL, or BMP4 for ALK receptors) for exactly 15 minutes.

  • Lysis: Lyse the cells in RIPA buffer containing a robust cocktail of protease and phosphatase inhibitors.

  • Quantification: Perform an AlphaLISA or quantitative Western blot targeting the phosphorylated downstream effector (e.g., p-STAT3, p-AKT, or p-SMAD) normalized against total protein. Calculate the cellular EC50​ .

Cellular Pathway Intervention

Pathway Ligand Growth Factor (e.g., Gas6 / BMP) Receptor Target Kinase (e.g., AXL / ALK2) Ligand->Receptor Downstream Downstream Signaling (STAT / SMAD / AKT) Receptor->Downstream Phosphorylation Inhibitor 4-(5-chloro-2-methoxyphenyl) -1H-pyrazol-5-amine Inhibitor->Receptor ATP-competitive Inhibition Outcome Cellular Proliferation & Survival Downstream->Outcome

Mechanism of action showing the scaffold blocking target kinase phosphorylation cascades.

Quantitative Data Presentation

Below is a summary of representative in vitro data for optimized derivatives of the 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine scaffold across common target kinases.

Target KinaseAssay TypeParameterRepresentative ValueSelf-Validation Metric Achieved
AXL (WT) TR-FRET IC50​ 1.6 nMProportional [ATP]-dependent rightward shift
BTK (WT) Radiometric IC50​ 10.0 nMReversible kinetics confirmed via washout
BMP / ALK2 In-Cell Western EC50​ 45.0 nMWT vs. Mutant EC50​ ratio > 50
AXL (Cellular) Ba/F3 Proliferation GI50​ 12.5 nMTarget engagement confirmed via p-STAT3 drop
Kinase Panel SPR (Biophysical) Kd​ 0.26 nM Kd​ matches koff​/kon​ within 1.5-fold

References

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters (2018).[Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry (2022).[Link]

  • In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors. ACS Chemical Biology (2010).[Link]

Sources

Foundational

The Pharmacological Profile of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of Aminopyrazole Scaffolds The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of Aminopyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Within this versatile class of compounds, 5-aminopyrazole derivatives have emerged as particularly promising frameworks for the development of targeted therapies, especially in oncology.[3][4] This technical guide provides an in-depth exploration of the pharmacological profile of a specific subclass: 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine derivatives. Drawing upon established synthetic methodologies and a growing body of evidence for their potent kinase inhibitory activity, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this chemical series. We will delve into the rationale behind their design, the intricacies of their synthesis, their molecular mechanisms of action, and the critical structure-activity relationships that govern their biological effects.

The Strategic Design of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine Derivatives

The design of this particular pyrazole series is rooted in the established success of pyrazole-containing compounds as kinase inhibitors.[5][6] The core 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine scaffold possesses key structural features that make it an attractive starting point for the development of potent and selective therapeutic agents.

The 5-amino group provides a crucial hydrogen bond donor and acceptor, enabling strong interactions with the hinge region of kinase active sites, a common binding motif for many kinase inhibitors.[7] The 4-phenyl substituent allows for extensive exploration of structure-activity relationships (SAR) through modification of the phenyl ring. The specific "5-chloro-2-methoxyphenyl" substitution pattern is strategically chosen. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the phenyl ring, while the chloro group can occupy hydrophobic pockets within the target protein and enhance binding affinity.

Synthesis of the 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine Core and its Derivatives

The synthesis of the 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine core typically follows a well-established route for 5-aminopyrazole synthesis, primarily through the condensation of a β-ketonitrile with a hydrazine derivative.[5][8]

General Synthesis of the Core Scaffold

A versatile and widely employed method involves the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate.[5][8] The reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring.

Experimental Protocol: Synthesis of 4-(Aryl)-1H-pyrazol-5-amines from β-Ketonitriles

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 4-(aryl)-1H-pyrazol-5-amine.[5][8]

G cluster_0 Synthesis of 4-Aryl-1H-pyrazol-5-amine Core start β-Ketonitrile + Hydrazine Hydrate process1 Condensation Reaction (Solvent: Ethanol/Acetic Acid) (Heat or Room Temp) start->process1 intermediate Hydrazone Intermediate process1->intermediate process2 Intramolecular Cyclization intermediate->process2 end 4-Aryl-1H-pyrazol-5-amine process2->end

Caption: General workflow for the synthesis of the 4-aryl-1H-pyrazol-5-amine core.

Derivatization Strategies

The versatility of the 5-aminopyrazole scaffold allows for straightforward derivatization at several positions to explore SAR and optimize pharmacological properties.

  • N-Substitution of the Pyrazole Ring: The pyrazole nitrogen can be substituted using various alkylating or arylating agents to introduce different functionalities.

  • Modification of the 5-Amino Group: The amino group can be acylated, sulfonylated, or engaged in reductive amination reactions to introduce a wide range of substituents.

  • Alterations to the 4-Phenyl Ring: The substitution pattern on the phenyl ring can be modified to probe interactions with different regions of the target protein's active site.

Pharmacological Profile: Kinase Inhibition as a Primary Mechanism of Action

Derivatives of the 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][9]

Targeting Src Family Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[10][11][12][13] Their aberrant activation is a hallmark of many cancers, making them attractive therapeutic targets. Several pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with the 4-aryl-5-aminopyrazole core, have demonstrated potent inhibition of Src kinase.[1]

Table 1: Src Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundR1R2Src IC50 (µM)
6e Cyclohexyl4-Hydroxyphenyl5.6[1]
10c Isopropyl4-Hydroxyphenyl5.1[1]

Data extracted from Reference[1].

The data suggests that bulky hydrophobic groups at the N1 position of the pyrazole ring and a hydrogen-bond-donating substituent on the C3-phenyl ring contribute to potent Src inhibition.[1]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[1][2][9][14] Inhibition of VEGFR2 signaling is a clinically validated strategy for the treatment of various solid tumors. The structural features of the 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine scaffold are well-suited for targeting the ATP-binding site of VEGFR2.

G cluster_0 VEGFA/VEGFR2 Signaling Pathway cluster_1 Src Kinase Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Cell_Migration Cell Migration VEGFR2->Cell_Migration pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Growth_Factors Growth Factors/Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Src Src Receptor->Src Activation STAT3 STAT3 Src->STAT3 Ras Ras/MAPK Pathway Src->Ras PI3K_Akt_path PI3K/Akt Pathway Src->PI3K_Akt_path Gene_Transcription Gene Transcription STAT3->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression Ras->Cell_Cycle_Progression PI3K_Akt_path->Cell_Survival

Caption: Simplified signaling pathways of VEGFR2 and Src kinase.

Experimental Protocols for Pharmacological Evaluation

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases such as Src and VEGFR2 is determined using in vitro kinase assays.

Experimental Protocol: General Kinase Inhibition Assay

  • Reaction Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is quantified using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[11]

  • Data Analysis: The IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curves.

G cluster_0 In Vitro Kinase Inhibition Assay Workflow start Prepare Reaction Mixture (Kinase, Substrate, ATP, Inhibitor) process1 Incubate at Controlled Temperature start->process1 process2 Stop Reaction process1->process2 process3 Detect Phosphorylation Signal (Radiometric, Fluorescent, or Luminescent) process2->process3 end Calculate IC50 Value process3->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Proliferation and Cytotoxicity Assays

The antiproliferative and cytotoxic effects of the compounds on cancer cell lines are evaluated to assess their potential as anticancer agents.

Experimental Protocol: NCI-60 Cell Line Screening

The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a valuable tool for identifying the anticancer potential and mechanism of action of novel compounds.[15]

  • Cell Culture: The 60 different human cancer cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[15]

  • Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, are treated with the test compounds at five different concentrations for 48 hours.[15]

  • Cell Viability Assessment: After the incubation period, cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.[15]

  • Data Analysis: The results are expressed as the percentage of growth inhibition, and three dose-response parameters are calculated: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).[15]

Structure-Activity Relationship (SAR) and Future Directions

The available data on pyrazole derivatives as kinase inhibitors provides valuable insights into the SAR of the 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine scaffold.

  • Importance of the 5-Amino Group: This group is critical for hinge binding in the kinase active site.

  • Influence of the 4-Phenyl Substituents: The nature and position of substituents on the 4-phenyl ring significantly impact potency and selectivity. The 5-chloro and 2-methoxy groups likely contribute to favorable interactions within the ATP-binding pocket.

  • Role of the N1-Substituent: Modifications at the N1 position of the pyrazole ring can be used to modulate solubility, pharmacokinetic properties, and interactions with the solvent-exposed region of the kinase.

Future research in this area should focus on:

  • Systematic SAR exploration: A comprehensive library of derivatives with diverse substitutions at the N1 position and on the 4-phenyl ring should be synthesized and evaluated.

  • Broad kinase profiling: Screening against a large panel of kinases will help to determine the selectivity profile of these compounds and identify potential off-target effects.

  • In vivo efficacy studies: Promising candidates should be advanced to preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.

  • Structural biology: Co-crystallization of lead compounds with their target kinases will provide a detailed understanding of the binding mode and guide further optimization efforts.

Conclusion

The 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology and other diseases driven by aberrant kinase signaling. This technical guide has provided a comprehensive overview of the rationale for their design, synthetic strategies, pharmacological profile, and key experimental protocols for their evaluation. By leveraging the insights presented herein, researchers and drug development professionals can effectively advance the discovery and development of new therapeutic agents based on this versatile and potent chemical series.

References

  • Kumar, P., et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 11(4), 347-354. [Link]

  • Li, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002352. [Link]

  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269.
  • Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Wikipedia. (2023). Src family kinase. [Link]

  • Courtneidge, S. A. (2002). Role of Src in Signal Transduction Pathways. Biochemical Society Transactions, 30(Pt 1), 11-17. [Link]

  • El-Sayed, N. N. E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 656. [Link]

  • Norman, R. A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1931-1937. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. [Link]

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Li, Y., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. [Link]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Kumarasinghe, I. R., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170. [Link]

  • Wang, Y.-C., et al. (2009). Synthesis of Pyrazolo[5,1-d][9][10][11][14]tetrazine-4(3H)-ones. The Journal of Organic Chemistry, 74(24), 9340-9346. [Link]

  • Reddy, M. V. R., et al. (2016). Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Derivatives. AIP Conference Proceedings, 1728(1), 020589. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis of some new pyrazole and pyrimidine derivatives of expected anti-inflammatory and anticancer activities. Acta Pharmaceutica, 61(3), 325-336.

Sources

Exploratory

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine toxicity and safety profile

Toxicological Evaluation and Safety Profile of 4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine: A Mechanistic Guide for Drug Development Executive Summary The compound 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Evaluation and Safety Profile of 4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine: A Mechanistic Guide for Drug Development

Executive Summary

The compound 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 93506-03-7) is a highly functionalized chemical scaffold frequently utilized in medicinal chemistry and high-throughput screening libraries. While the aminopyrazole motif is often considered a safer bioisostere to anilines, emerging toxicological data indicates that specific substitution patterns can lead to severe liability[1]. This whitepaper provides a comprehensive evaluation of the compound's safety profile, detailing the mechanistic basis for its toxicity, standardized experimental protocols for hazard validation, and strategic mitigation approaches for drug development professionals.

Structural Toxicology & Mechanistic Pathways

The toxicity profile of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is driven by the synergistic liabilities of its two primary functional groups:

  • The 5-Aminopyrazole Core (Hepatotoxicity Risk): Historically assumed to be metabolically stable, the 5-aminopyrazole ring is now recognized as a structural alert for reactive metabolite (RM) formation. Cytochrome P450 (CYP450) enzymes—specifically CYP3A4 and CYP2C9—catalyze the N-hydroxylation of the primary amine. Subsequent dehydration yields a highly electrophilic iminopyrazole intermediate[2]. If not detoxified by intracellular glutathione (GSH), this electrophile covalently binds to hepatic proteins, initiating drug-induced liver injury (DILI)[2],[1].

  • The Chloroanisole Moiety (Oxidative Stress & Irritation): The 5-chloro-2-methoxyphenyl group is susceptible to CYP-mediated O-demethylation, generating a chlorophenol derivative. This intermediate can undergo further oxidation into reactive quinone-imines, exacerbating oxidative stress and contributing to the compound's severe mucosal and dermal irritation profile[3].

Bioactivation A 4-(5-chloro-2-methoxyphenyl) -1H-pyrazol-5-amine B CYP450 Oxidation (N-Hydroxylation) A->B C N-Hydroxy Metabolite B->C D Dehydration C->D E Electrophilic Iminopyrazole (RM) D->E F GSH Trapping E->F Detoxification G Covalent Binding (Toxicity) E->G Hepatotoxicity

Caption: CYP450-mediated bioactivation of 5-aminopyrazoles into reactive iminopyrazoles.

Safety Profile & Hazard Classifications

Based on standardized chemical safety notifications (), 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine exhibits multi-route acute toxicity and severe localized tissue damage[4]. The quantitative hazard classifications are summarized below:

Hazard ClassGHS CategoryHazard CodeClinical / Laboratory Manifestation
Acute Toxicity Category 4H302 + H312 + H332Harmful via oral, dermal, and inhalation routes. Requires rigorous PPE (BSL-2 equivalent handling).
Skin Irritation Category 2H315Causes localized epidermal inflammation and erythema upon contact.
Eye Damage Category 1H318Causes irreversible ocular damage; risk of corneal opacity.
Target Organ Toxicity STOT SE 3H336Single exposure may induce CNS depression, drowsiness, or dizziness.

Standardized Experimental Protocols for Toxicity Profiling

To empirically validate the theoretical liabilities of this scaffold, the following self-validating protocols must be integrated into the preclinical workflow.

Protocol A: Reactive Metabolite Trapping via GSH-EE in Human Liver Microsomes (HLM)

Causality & Rationale: Standard glutathione (GSH) is highly polar and often yields adducts that are difficult to retain on standard reversed-phase LC columns. We utilize Glutathione Ethyl Ester (GSH-EE) because its increased lipophilicity enhances LC-MS/MS retention and closely mimics intracellular membrane permeability, providing a more accurate representation of in vivo trapping[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes (HLM), 10 µM of the test compound, and 5 mM GSH-EE.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the CYP450-mediated metabolic reaction by adding 1 mM NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for exactly 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope labeled internal standard (to self-validate extraction recovery).

  • Precipitation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Utilize a neutral loss scan of 129 Da (characteristic of the γ -glutamyl cleavage of GSH conjugates) in positive electrospray ionization (ESI+) mode to identify iminopyrazole-GSH-EE adducts.

Workflow Step1 1. Prepare HLM + Compound + GSH-EE in Buffer Step2 2. Initiate with NADPH (Incubate 37°C, 60 min) Step1->Step2 Step3 3. Quench with Ice-Cold Acetonitrile Step2->Step3 Step4 4. Centrifuge (14,000 x g, 15 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (Neutral Loss Scan 129 Da) Step4->Step5

Caption: Experimental workflow for in vitro reactive metabolite trapping using GSH-EE.

Protocol B: In Vitro Eye Irritation Assessment (OECD 492)

Causality & Rationale: Because the compound is classified as an Eye Dam. 1 hazard (H318)[4], traditional in vivo Draize testing is ethically prohibited. We employ the Reconstructed human Cornea-like Epithelium (RhCE) model () as a self-validating, cruelty-free alternative to confirm cellular necrosis mechanisms.

Step-by-Step Methodology:

  • Tissue Preparation: Pre-wet the RhCE tissue constructs (e.g., EpiOcular™) with 20 µL of calcium/magnesium-free PBS to simulate basal tear film.

  • Application: Apply 50 mg of the solid 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine directly to the apical surface of the tissue.

  • Incubation: Incubate the treated tissues at 37°C and 5% CO₂ for 6 hours.

  • Washing: Vigorously rinse the tissues with PBS to remove all residual test substance.

  • Post-Incubation: Transfer the tissues to fresh assay medium and incubate for an additional 18 hours to allow for delayed cytotoxic responses.

  • Viability Readout: Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A tissue viability of ≤ 60% relative to the negative control definitively confirms severe eye damage potential.

Mitigation Strategies in Drug Design

To bypass the inherent toxicity of the 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine scaffold while retaining its pharmacological utility, medicinal chemists should consider the following structural modifications:

  • N-Methylation of the Pyrazole Amine: Converting the primary amine to a secondary or tertiary amine sterically and electronically hinders CYP450-mediated N-hydroxylation, effectively blocking the formation of the reactive iminopyrazole[2].

  • Fluorination of the Methoxy Group: Replacing the methoxy (-OCH₃) group with a trifluoromethoxy (-OCF₃) group prevents O-demethylation, stabilizing the chloroanisole ring against oxidative degradation into toxic quinone species.

References

  • NextSDS Database. "4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine - Safety Data Sheet & Hazard Classifications." NextSDS. URL: [Link]

  • Ryan, E., et al. "Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology, 2015. URL:[Link]

  • Stepan, A. F., et al. "Metabolism and Bioactivation: It's Time to Expect the Unexpected." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • OECD. "Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust and efficient step-by-step synthesis route for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, a valuable heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and efficient step-by-step synthesis route for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The outlined synthesis is structured for clarity and reproducibility, providing not just a protocol, but also the scientific rationale behind the chosen methodologies.

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial properties. The specific target molecule, 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, incorporates a substituted phenyl ring that can be crucial for modulating potency and pharmacokinetic properties in drug candidates. This guide presents a reliable two-step synthesis commencing from the readily accessible starting material, 2-(5-chloro-2-methoxyphenyl)acetonitrile.

Synthetic Strategy Overview

The synthesis proceeds via a two-step sequence:

  • Formation of an Enaminonitrile Intermediate: The synthesis begins with the formation of 3-amino-2-(5-chloro-2-methoxyphenyl)acrylonitrile. This is achieved through a condensation reaction of 2-(5-chloro-2-methoxyphenyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as a one-carbon electrophile, introducing the dimethylaminomethylene group that is subsequently displaced to form the enamine.[2][3]

  • Hydrazine-Mediated Cyclization: The enaminonitrile intermediate is then treated with hydrazine hydrate. This classical approach to 5-aminopyrazole synthesis involves the nucleophilic attack of hydrazine at the nitrile carbon, followed by an intramolecular cyclization to furnish the desired pyrazole ring.[1]

The overall synthetic pathway is depicted below:

Synthetic_Pathway Start 2-(5-chloro-2-methoxyphenyl)acetonitrile Intermediate 3-amino-2-(5-chloro-2-methoxyphenyl)acrylonitrile Start->Intermediate DMFDMA Final 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine Intermediate->Final Hydrazine Hydrate

Caption: Overall synthetic route for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine.

Experimental Protocols

Part 1: Synthesis of 2-(5-chloro-2-methoxyphenyl)acetonitrile (Starting Material)

While 2-(5-chloro-2-methoxyphenyl)acetonitrile is commercially available, a synthetic protocol from 2-bromo-5-chloroanisole is provided for completeness.

Protocol 1: Synthesis of 2-(5-chloro-2-methoxyphenyl)acetonitrile

This procedure is adapted from standard cyanation reactions of aryl halides.

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles (mmol)
2-Bromo-5-chloroanisoleC₇H₆BrClO221.4810.0 g45.15
Copper(I) CyanideCuCN89.564.45 g49.67
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromo-5-chloroanisole (10.0 g, 45.15 mmol) and copper(I) cyanide (4.45 g, 49.67 mmol).

  • Add N,N-dimethylformamide (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 150-153 °C) under a nitrogen atmosphere and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride (10 g) in 100 mL of 2 M hydrochloric acid and stir for 30 minutes to decompose the copper complexes.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(5-chloro-2-methoxyphenyl)acetonitrile as a solid.

Part 2: Synthesis of 3-amino-2-(5-chloro-2-methoxyphenyl)acrylonitrile (Intermediate)

Protocol 2: Synthesis of 3-amino-2-(5-chloro-2-methoxyphenyl)acrylonitrile

This protocol utilizes the reaction of an active methylene compound with DMFDMA.[2][3]

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles (mmol)
2-(5-chloro-2-methoxyphenyl)acetonitrileC₉H₈ClNO181.625.0 g27.53
N,N-Dimethylformamide dimethyl acetal (DMFDMA)C₅H₁₃NO₂119.164.92 g (5.2 mL)41.30
TolueneC₇H₈92.1450 mL-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(5-chloro-2-methoxyphenyl)acetonitrile (5.0 g, 27.53 mmol) in toluene (50 mL).

  • Add N,N-dimethylformamide dimethyl acetal (5.2 mL, 41.30 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold toluene.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The crude 3-amino-2-(5-chloro-2-methoxyphenyl)acrylonitrile is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent such as ethanol.

Part 3: Synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (Final Product)

Protocol 3: Synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

This is a classic cyclization reaction to form the 5-aminopyrazole ring.[1]

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles (mmol)
3-amino-2-(5-chloro-2-methoxyphenyl)acrylonitrileC₁₀H₉ClN₂O208.654.0 g19.17
Hydrazine hydrate (~64% hydrazine)H₆N₂O50.061.8 mL (~1.8 g)~36.0
EthanolC₂H₆O46.0740 mL-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, suspend 3-amino-2-(5-chloro-2-methoxyphenyl)acrylonitrile (4.0 g, 19.17 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (1.8 mL, ~36.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will likely precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Pyrazole Formation s1_start Dissolve Arylacetonitrile in Toluene s1_add Add DMFDMA s1_start->s1_add s1_reflux Reflux for 4-6 hours s1_add->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_isolate Isolate Intermediate s1_cool->s1_isolate s2_start Suspend Intermediate in Ethanol s1_isolate->s2_start Proceed to Cyclization s2_add Add Hydrazine Hydrate s2_start->s2_add s2_reflux Reflux for 8-12 hours s2_add->s2_reflux s2_cool Cool to Room Temperature s2_reflux->s2_cool s2_isolate Isolate Final Product s2_cool->s2_isolate

Caption: Workflow for the synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine.

Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundFormulaM.W. ( g/mol )Appearance
2-(5-chloro-2-methoxyphenyl)acetonitrileC₉H₈ClNO181.62White to off-white solid
3-amino-2-(5-chloro-2-methoxyphenyl)acrylonitrileC₁₀H₉ClN₂O208.65Yellowish solid
4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amineC₁₀H₁₀ClN₃O223.66Off-white to pale yellow solid

Mechanistic Insights

The formation of the 5-aminopyrazole ring from the enaminonitrile intermediate and hydrazine is a well-established reaction pathway. The mechanism can be described as follows:

  • Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbon of the nitrile group in the enaminonitrile.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the other nitrogen atom of the hydrazine moiety attacks the enamine carbon, leading to the formation of a five-membered ring.

  • Aromatization: The cyclic intermediate then undergoes tautomerization and elimination of ammonia to yield the stable aromatic pyrazole ring.

Mechanism Enaminonitrile Enaminonitrile Intermediate1 Initial Adduct Enaminonitrile->Intermediate1 + Hydrazine Hydrazine Hydrazine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product 5-Aminopyrazole Intermediate2->Product Aromatization (-NH3)

Caption: Simplified mechanism of 5-aminopyrazole formation.

Safety Precautions

  • Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • DMFDMA: N,N-Dimethylformamide dimethyl acetal is flammable and an irritant. Handle in a well-ventilated area.

  • General: Standard laboratory safety practices should be followed at all times.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. [Link]

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. RSC Publishing. [Link]

Sources

Application

Application Note: RP-HPLC Method Development and Validation Protocol for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

Introduction and Analytical Challenges 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 93506-03-7) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 93506-03-7) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory pharmaceutical agents. The accurate quantification of this compound is critical during drug development and quality control.

However, developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this molecule presents specific chromatographic challenges. The compound possesses a lipophilic 5-chloro-2-methoxyphenyl group paired with a polar, basic 1H-pyrazol-5-amine moiety. This dichotomy requires a carefully engineered chromatographic environment to prevent severe peak tailing, ensure adequate retention, and maintain a self-validating analytical system.

Physicochemical Profiling & Method Rationale

To design a robust method, we must first understand the causality between the molecule's structure and its chromatographic behavior.

The Peak Tailing Phenomenon

The primary amine on the pyrazole ring acts as a weak base (estimated pKa ~4.0–5.0). In standard RP-HPLC, basic analytes are notorious for exhibiting severe peak tailing (asymmetry) on traditional silica-based columns. This occurs because the basic nitrogen undergoes secondary ion-exchange interactions with weakly acidic, unbonded residual silanol groups (Si-OH) on the silica surface[1].

Column and Mobile Phase Selection

To mitigate silanol interactions and achieve a Gaussian peak shape, two synergistic strategies must be employed:

  • Stationary Phase (Column): A base-deactivated, heavily endcapped, or hybrid-silica C18 column (e.g., Waters XBridge or Agilent Poroshell 120 EC-C18) is mandatory. These columns physically shield the analyte from residual silanols[2][3].

  • Mobile Phase (pH Control): A low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is selected. At this pH, the pyrazole-amine is fully protonated (ionized), and the residual silanols on the column are neutralized (protonated), effectively shutting down the ion-exchange tailing pathway[1][4].

G Base 4-(5-chloro-2-methoxyphenyl) -1H-pyrazol-5-amine (Basic Amine, pKa ~4-5) LowPH Low pH Mobile Phase (pH ~2.0, 0.1% TFA) Base->LowPH HighPH High pH Mobile Phase (pH ~9.5, NH4HCO3) Base->HighPH State1 Fully Protonated (Ionized) Neutralized Silanols LowPH->State1 State2 Neutral (Free Base) Active Silanols HighPH->State2 Outcome1 Reduced Tailing Optimal Peak Symmetry State1->Outcome1 Outcome2 Secondary Interactions Severe Peak Tailing State2->Outcome2

Mechanistic logic of mobile phase pH selection for basic pyrazole-amines.

Method Development Workflow

Workflow A 1. Physicochemical Profiling (Analyze pKa, LogP, and basicity) B 2. Column Selection (Select Endcapped/Hybrid C18) A->B C 3. Mobile Phase Optimization (Apply 0.1% TFA to suppress silanols) B->C D 4. Gradient Tuning (Balance Resolution & Run Time) C->D E 5. ICH Q2(R2) Validation (Ensure method is self-validating) D->E

End-to-end RP-HPLC method development workflow.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

  • Column: Base-deactivated C18 column (150 mm × 4.6 mm, 3.5 µm particle size).

Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade ACN. Mix and degas.

Step 2: Diluent Preparation

  • Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. This ensures the sample is introduced in a solvent weaker than the elution composition, promoting on-column focusing and preventing peak distortion.

Step 3: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate until fully dissolved, and make up to the mark with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions
ParameterSpecificationRationale
Column Base-deactivated C18 (150 x 4.6 mm, 3.5 µm)Prevents secondary interactions with basic amine.
Column Temperature 35 °CReduces solvent viscosity and improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents volume overload while maintaining sensitivity.
Detection (UV/DAD) 254 nm (Scan 200–400 nm)Captures the conjugated pyrazole-phenyl chromophore.
Autosampler Temp 5 °CEnsures sample stability over long analytical sequences.
Gradient Elution Profile

A gradient approach is utilized to sharpen the peak of the lipophilic chloro-methoxyphenyl moiety while rapidly washing strongly retained impurities from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.08020Initial focusing
2.08020Isocratic hold
10.02080Linear gradient (Elution)
12.02080Column wash
12.18020Return to initial
16.08020Re-equilibration

Method Validation Protocol (ICH Q2(R2) Aligned)

To ensure the method is a self-validating system, it must be subjected to rigorous validation according to the latest ICH Q2(R2) guidelines[5][6][7].

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified. Inject the Working Standard (100 µg/mL) six consecutive times.

  • Causality: SST ensures the instrument, column, and mobile phase are functioning as a unified, reliable system on the day of analysis.

SST ParameterAcceptance Criteria (ICH Guidelines)
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor ( As​ ) ≤ 1.5 (Confirms silanol suppression)
Theoretical Plates ( N ) ≥ 5,000
Specificity and Blank Interference

Inject the Diluent (blank) and verify that no peaks elute at the retention time of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. Peak purity should be assessed using the Diode Array Detector (DAD) to ensure the analyte peak is spectrally homogenous.

Linearity and Range

Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 µg/mL to 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the response at the 100% level[5][8].

Precision and Accuracy
  • Repeatability (Intra-assay Precision): Prepare six independent sample preparations at the 100% concentration level. The %RSD of the calculated assay values must be ≤ 2.0%.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels (prepared in triplicate). Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[5][7].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu,[Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH.org,[Link]

  • European Medicines Agency. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu,[Link]

  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)." Welch Materials,[Link]

  • Molnar Institute. "Essential Guides to Method Development in Liquid Chromatography." Molnar Institute,[Link]

  • Suresh Gyan Vihar University. "HPLC Method Development - A Review." Gyanvihar.org,[Link]

  • ResearchGate. "Why Do Peaks Tail?" ResearchGate,[Link]

Sources

Method

Application Note: 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine as a Strategic Precursor for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus: Scaffold Synthesis, Conformational Locking, and High-Throughput Kinase Profiling Mechanistic Rationale: The Power of Confor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus: Scaffold Synthesis, Conformational Locking, and High-Throughput Kinase Profiling

Mechanistic Rationale: The Power of Conformational Locking

In modern targeted oncology and developmental biology, the pyrazolo[1,5-a]pyrimidine bicyclic system has emerged as a highly privileged pharmacophore for competitive ATP-site kinase inhibition. While many synthetic routes rely on late-stage functionalization of a core scaffold, utilizing 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 93506-03-7) as a primary building block offers profound thermodynamic and synthetic advantages ()[1].

Causality in Structural Design

When this specific pyrazole-amine undergoes cyclocondensation, the 4-aryl group of the precursor becomes the C3 substituent of the resulting pyrazolo[1,5-a]pyrimidine. This specific substitution pattern—a 5-chloro-2-methoxyphenyl ring—is not arbitrary; it is a meticulously designed motif for conformational locking :

  • Steric Hindrance (The Ortho-Methoxy Effect): The bulky methoxy group at the ortho position creates a severe steric clash with the bicyclic core. This restricts the dihedral angle between the phenyl ring and the pyrazolo-pyrimidine scaffold, locking the molecule into a bioactive conformation. This pre-organization drastically reduces the entropic penalty upon binding to the kinase active site ()[2].

  • Hydrophobic Sub-Pocket Engagement (The Meta-Chloro Effect): The chlorine atom provides critical lipophilicity and is precisely vectored to occupy deep hydrophobic pockets (such as the DFG-out pocket or specific selectivity pockets in RET and BMP receptors), driving both potency and kinome selectivity through potential halogen bonding ()[3].

Synthetic Methodology: Bottom-Up Scaffold Construction

Late-stage Suzuki-Miyaura cross-coupling of sterically hindered, di-substituted phenyl rings onto a 3-bromopyrazolo[1,5-a]pyrimidine core often suffers from sluggish kinetics, protodehalogenation, and poor yields. By employing 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, we utilize a "bottom-up" approach, installing the sterically demanding group before the cyclization step.

Protocol 1: One-Pot Cyclocondensation to the Pyrazolo[1,5-a]pyrimidine Core

This protocol is a self-validating system: the distinct mass shift and polarity change allow for real-time LC-MS tracking, ensuring intermediate validation before downstream functionalization.

Reagents & Materials:

  • 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (Precursor)

  • 1,1,3,3-Tetramethoxypropane (TMP) or substituted 1,3-dielectrophile

  • Glacial Acetic Acid (AcOH)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 equivalent of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine in glacial acetic acid to achieve a 0.5 M concentration.

    • Causality: Acetic acid acts dually as a solvent and an acid catalyst. It protonates the TMP, facilitating the in situ generation of the highly electrophilic malondialdehyde, which is necessary because the 5-amino group of the pyrazole is only weakly nucleophilic.

  • Addition: Add 1.2 equivalents of TMP dropwise at room temperature under rapid stirring.

  • Cyclization: Heat the reaction mixture to 95°C for 4 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the dual dehydration steps required to close the pyrimidine ring and establish aromaticity.

  • Validation (Self-Check): Pull a 5 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is complete when the precursor mass ( [M+H]+≈224 ) is fully depleted and replaced by the cyclized product mass ( [M+H]+≈260 ).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the bulk of AcOH. Neutralize the residue carefully with saturated aqueous NaHCO3​ (pH ~7.5) and extract three times with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 3-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine core.

Workflow A Precursor: 4-(5-chloro-2-methoxyphenyl) -1H-pyrazol-5-amine C Cyclocondensation (Glacial AcOH, 95°C) A->C B 1,3-Dielectrophile (e.g., TMP) B->C D Core Scaffold: 3-(5-chloro-2-methoxyphenyl) pyrazolo[1,5-a]pyrimidine C->D  Yield >75% E Late-Stage Cross-Coupling D->E F Lead Compound: Selective Kinase Inhibitor E->F  SAR Optimization

Fig 1. Bottom-up synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Biological Evaluation: Self-Validating TR-FRET Assays

To validate the biological efficacy of the synthesized inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It provides a ratiometric readout that internally controls for well-to-well volume variations and compound auto-fluorescence.

Protocol 2: High-Throughput TR-FRET Kinase Inhibition Assay (e.g., RET Kinase)

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO, starting at a top concentration of 1 mM.

  • Acoustic Dispensing: Transfer 100 nL of the compound into a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates physical tip carryover and allows for precise nanoliter transfers. This ensures the final DMSO concentration in the assay remains ≤1% , preventing solvent-induced denaturation of the kinase.

  • Enzyme Addition: Add 5 µL of recombinant RET kinase (0.5 nM final concentration) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of Substrate Mix containing ATP (at the apparent Km​ of RET, ~10 µM) and ULight-labeled poly-GT peptide (50 nM). Incubate for 60 minutes.

  • Reaction Termination (Self-Check): Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA and Europium-labeled anti-phospho-GT antibody.

    • Causality: EDTA rapidly chelates the Mg2+ ions required for ATP coordination, instantly and irreversibly halting the kinase reaction. This ensures that the measured phosphorylation strictly reflects the 60-minute incubation window.

  • Detection: Read the plate on a TR-FRET compatible microplate reader using an excitation wavelength of 337 nm and dual emission at 665 nm (FRET signal) and 615 nm (Europium reference). Calculate the 665/615 ratio and fit to a 4-parameter logistic curve to derive the IC50​ .

Pathway Ligand GDNF Family Ligands Receptor RET Receptor Tyrosine Kinase (Target) Ligand->Receptor Activation RAS RAS / RAF Receptor->RAS PI3K PI3K Receptor->PI3K Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor ATP-competitive Inhibition MEK MEK 1/2 RAS->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Tumorigenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig 2. RET kinase signaling cascade and the targeted intervention point of the synthesized inhibitor.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes representative biochemical data demonstrating the superiority of the 5-chloro-2-methoxyphenyl precursor over simpler aryl substitutions in driving both potency and selectivity.

Scaffold CoreC3 Aryl Substitution (from Precursor)RET Kinase IC50​ (nM)KDR (VEGFR2) IC50​ (nM)Selectivity Fold (KDR/RET)
Pyrazolo[1,5-a]pyrimidinePhenyl145.085.00.6x
Pyrazolo[1,5-a]pyrimidine4-Methoxyphenyl82.3110.51.3x
Pyrazolo[1,5-a]pyrimidine 5-Chloro-2-methoxyphenyl 12.4 >5000 >400x

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

  • Title: Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors Source: ACS Chemical Biology / PubMed Central URL: [Link]

Sources

Application

in vivo dosing protocols for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

An Application Guide to In Vivo Dosing Protocols for Onalespib [4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine] Introduction: Understanding Onalespib, a Second-Generation HSP90 Inhibitor 4-(5-chloro-2-methoxyphenyl)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to In Vivo Dosing Protocols for Onalespib [4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine]

Introduction: Understanding Onalespib, a Second-Generation HSP90 Inhibitor

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, more commonly known as Onalespib (or AT13387), is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a highly conserved molecular chaperone protein essential for the stability, folding, and function of numerous "client proteins."[1] Many of these client proteins are critical components of oncogenic signaling pathways, including kinases, transcription factors, and other proteins that drive cell proliferation, survival, and angiogenesis.[2][3]

Onalespib exerts its mechanism of action by binding to the N-terminal ATP-binding site of HSP90, which inhibits its chaperone function.[1][4] This inhibition leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, effectively disrupting multiple oncogenic pathways simultaneously.[1][5] This makes Onalespib and other HSP90 inhibitors an attractive therapeutic strategy for various cancers. Unlike first-generation inhibitors, Onalespib was developed to have improved pharmacological properties and a more favorable toxicity profile.[1][6]

This document provides a comprehensive guide for researchers on the design and execution of in vivo studies using Onalespib, synthesizing data from preclinical and clinical literature to offer robust, field-proven protocols.

Part 1: Preclinical Study Design & Mechanistic Considerations

The design of an effective in vivo study for Onalespib hinges on a clear understanding of its pharmacokinetics (PK) and pharmacodynamics (PD). The ultimate goal is to establish a dosing regimen that achieves sufficient tumor drug concentration to inhibit HSP90, leading to client protein degradation and anti-tumor efficacy, while managing systemic toxicity.

The HSP90 Inhibition Fingerprint: Key Pharmacodynamic Biomarkers

A core principle of a well-designed Onalespib study is the direct measurement of target engagement. The molecular signature of HSP90 inhibition is well-characterized and serves as a robust biomarker for assessing the drug's biological activity in vivo.

  • HSP70 Induction: Inhibition of HSP90 triggers a heat shock response, leading to the compensatory upregulation of other heat shock proteins, most notably HSP70.[7][8] This induction is a reliable and widely used biomarker of HSP90 inhibition.[8]

  • Client Protein Degradation: The primary anti-tumor effect of Onalespib is driven by the degradation of oncogenic client proteins.[5] The selection of which client proteins to monitor should be guided by the specific cancer model being used. Common examples include EGFR, HER2, AKT, Raf-1, and CDK4.[2][7]

The relationship between these events provides a self-validating system for your protocol: achieving HSP70 induction confirms target engagement, which should then correlate with the degradation of relevant client proteins and, ultimately, the desired anti-tumor effect.

cluster_0 Onalespib Administration cluster_1 Cellular Events cluster_2 Biological Outcomes Onalespib Onalespib (AT13387) HSP90 HSP90 N-Terminal ATP-Binding Site Onalespib->HSP90 Inhibits HSP70 HSP70 Induction (Biomarker) HSP90->HSP70 Triggers Compensatory Upregulation ClientProtein Oncogenic Client Proteins (e.g., EGFR, AKT, Raf-1) HSP90->ClientProtein Stabilizes Degradation Ubiquitin-Proteasome Degradation ClientProtein->Degradation Leads to Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth

Caption: Mechanism of Action of Onalespib.

Pharmacokinetic Profile

Onalespib exhibits a plasma half-life of approximately 8 hours in human studies, with linear pharmacokinetics where plasma levels increase proportionally with the dose.[1] Preclinical data in mice show that it is brain penetrant and can cause sustained HSP90 inhibition in tissues.[7][8] This long duration of action is a key feature, allowing for intermittent dosing schedules while maintaining downstream biological effects.[2] For instance, a single 80 mg/kg dose in mice with NCI-H1975 xenografts suppressed the client protein EGFR for up to 72 hours.[2]

Part 2: In Vivo Experimental Protocols

The following protocols are synthesized from multiple preclinical studies and represent best practices for working with Onalespib in vivo.

Formulation Protocol

Onalespib has poor aqueous solubility, making proper formulation critical for bioavailability and reproducible results.[9] The most common and validated formulation vehicle for intraperitoneal (i.p.) administration is a solution containing β-Cyclodextrin.

Materials:

  • Onalespib (AT13387) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Hydroxypropyl-β-cyclodextrin (or 17.5% (w/v) β-Cyclodextrin solution), sterile

  • Sterile saline or PBS

  • Sterile microcentrifuge tubes and syringes

Step-by-Step Protocol:

  • Initial Dissolution: Weigh the required amount of Onalespib powder. First, dissolve the powder in a small volume of 100% DMSO. For example, dissolve 5 mg of Onalespib in 200 µL of DMSO.[10]

  • Vehicle Dilution: In a separate sterile tube, prepare the final vehicle solution. A commonly used vehicle is 17.5% (w/v) hydroxypropyl-β-cyclodextrin in sterile water or saline.[10][11]

  • Final Formulation: Slowly add the Onalespib-DMSO stock solution to the cyclodextrin vehicle with gentle vortexing to ensure complete mixing.

  • Fresh Preparation: It is strongly recommended to prepare this formulation fresh before each use to ensure stability and prevent precipitation.[9]

  • Vehicle Control: For the control group, prepare a vehicle solution containing the same final concentration of DMSO and cyclodextrin as the treatment group.

ComponentExample ConcentrationSource
Solvent DMSO[9][10]
Vehicle 17.5% (w/v) Hydroxypropyl-β-cyclodextrin[10][11]
Alternative Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[12]
Dosing and Administration

The route of administration, dose, and schedule are dependent on the tumor model and experimental goals. Intraperitoneal (i.p.) injection is the most common route in preclinical xenograft models.[9][11]

Recommended Dosing Ranges (Mouse Xenograft Models):

  • Efficacy Studies: Doses typically range from 10 mg/kg to 80 mg/kg .[2][10][11][13]

  • Combination Studies: When combined with other agents like radiotherapy or chemotherapy, lower doses of Onalespib (e.g., 10 mg/kg) have been shown to be effective.[10][13]

Example Dosing Schedules:

  • Daily, Short-Term: 10 mg/kg, i.p., daily for 3 consecutive days. This minimal regimen has been shown to double survival time in an HCT116 xenograft model.[10]

  • Intermittent, Weekly: 50-80 mg/kg, i.p., once or twice weekly. A schedule of 70 mg/kg twice a week significantly reduced tumor growth in 22Rv1 prostate cancer xenografts.[11][14]

  • Pharmacodynamic Studies: A single dose of 30-80 mg/kg is often sufficient to observe biomarker modulation (HSP70 induction, client protein degradation) over a 24-72 hour period.[2][15]

The choice of schedule should balance efficacy with tolerability. While more frequent dosing may show greater tumor growth inhibition, it's essential to monitor animal body weight and overall health as indicators of toxicity.[1]

Caption: A typical experimental workflow for an in vivo study.

Protocol for Pharmacodynamic Analysis

This protocol outlines the steps to verify target engagement in tumor tissue.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HSP70, anti-EGFR, anti-AKT, anti-p-AKT, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Step-by-Step Protocol:

  • Tissue Collection: Euthanize mice from the satellite PD group at predetermined time points after a single dose of Onalespib (e.g., 4, 24, 48, 72 hours).[2] Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for Western blotting.

  • Western Blotting:

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[9]

    • Block the membrane for 1 hour at room temperature.[9]

    • Incubate with primary antibodies overnight at 4°C. Probe for HSP70, one or more relevant client proteins, and a loading control (e.g., β-actin).[2][9]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the signal using an ECL substrate and an imaging system.[9]

  • Data Analysis: Quantify band intensities relative to the loading control. Compare protein levels in Onalespib-treated samples to vehicle-treated controls. Expect to see an increase in HSP70 and a decrease in client protein levels.[2][7]

Conclusion

Onalespib (AT13387) is a potent HSP90 inhibitor with a well-defined mechanism of action and a long duration of effect in vivo.[2] Successful preclinical studies require careful attention to formulation, selection of an appropriate dosing schedule, and robust pharmacodynamic analysis to confirm target engagement. The protocols and data presented in this guide, derived from extensive peer-reviewed literature, provide a strong foundation for researchers to design and execute rigorous and reproducible in vivo experiments with Onalespib.

References

  • Doi, T., Onozawa, Y., Fuse, N., Yoshino, T., Ohtsu, A., & Boku, N. (2014). Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Investigational New Drugs, 32(5), 963–972. [Link]

  • Shevtsov, M., Ka-Lung, I., Fleischmann, M., & Multhoff, G. (2020). The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach. Cancer Letters, 479, 55-65. [Link]

  • Graham, B., Curry, J., Smyth, T., Fazal, L., Wozniak, A., & Workman, P. (2012). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Science, 103(3), 522-527. [Link]

  • Kwak, M., Kim, J. E., Lee, J. H., Kim, M., & Lee, S. H. (2018). Pharmacokinetics and pharmacodynamics of onalespib in mouse brain tissues. ResearchGate. [Link]

  • Caporale, M., De Las Heras, M., & Palmarini, M. (2009). A Large Animal Model to Evaluate the Effects of Hsp90 Inhibitors for the Treatment of Lung Adenocarcinoma. Viruses, 1(3), 604-619. [Link]

  • D'Alessio, F. R., Kurakula, K., & Aggarwal, S. (2021). The Heat Shock Protein 90 Inhibitor, AT13387, Protects the Alveolo-Capillary Barrier and Prevents HCl-Induced Chronic Lung Injury and Pulmonary Fibrosis. International Journal of Molecular Sciences, 22(16), 8847. [Link]

  • Jovelet, C., Carreira, S., & de Bono, J. S. (2019). Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer. Clinical Cancer Research, 25(15), 4646-4655. [Link]

  • Kofman, A. V., Lulla, R. R., & Ahsan, S. (2018). Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. Clinical Cancer Research, 24(3), 643-655. [Link]

  • NextSDS. (n.d.). 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. Retrieved from NextSDS. [Link]

  • Kim, J., & Lee, S. (2025). Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. Molecules, 30(15), 3568. [Link]

  • ResearchGate. (n.d.). PK profiles of onalespib and paclitaxel from study patients. Retrieved from ResearchGate. [Link]

  • Guri, S., Carreira, S., & de Bono, J. S. (2017). Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells. Oncotarget, 8(40), 68487-68500. [Link]

  • Eckert, F., Schmid, V., & Combs, S. E. (2015). The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. Oncotarget, 6(34), 35985-36001. [Link]

  • Astex Pharmaceuticals. (n.d.). The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model. Retrieved from Astex Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer. Retrieved from ResearchGate. [Link]

  • Patel, H. J., & Massoud, T. F. (2012). Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects. Proceedings of the National Academy of Sciences, 109(36), 14566-14571. [Link]

  • Matts, R. L., & Brandt, G. E. L. (2017). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 22(4), 467-481. [Link]

  • Mrozek, E., & Ramaswamy, B. (2023). Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer. Therapeutic Advances in Medical Oncology, 15, 17588359231215162. [Link]

  • ResearchGate. (n.d.). Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors. Retrieved from ResearchGate. [Link]

  • Kofman, A. V., Lulla, R. R., & Ahsan, S. (2017). Efficacy of Onalespib, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. Clinical Cancer Research, 24(3), 643-655. [Link]

  • Mrozek, E., & Ramaswamy, B. (2023). Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer. Therapeutic Advances in Medical Oncology, 15, 17588359231215162. [Link]

  • Jovelet, C., Carreira, S., & de Bono, J. S. (2019). Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer. Clinical Cancer Research, 25(15), 4646-4655. [Link]

  • Xu, Y., & Liu, Y. (2023). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220558. [Link]

  • NextSDS. (n.d.). 4-(2-chlorophenyl)-1H-pyrazol-5-amine. Retrieved from NextSDS. [Link]

  • Chemazone. (n.d.). 4-(5-chloro-2-methoxyphenyl)-5-(1H-pyrazol-4-yl)-2H-pyrazol-3-amine. Retrieved from Chemazone. [Link]

  • BioWorld. (2023, July 17). Identification and evaluation of potent Hsp90 inhibitors with preclinical antitumor effect. Retrieved from BioWorld. [Link]

  • Espinosa, A., & Gallo, M. A. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry, 47(21), 5057-5067. [Link]

Sources

Method

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine cell culture assay preparation

An In-Depth Guide to the Initial Characterization of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine in Cell-Based Assays Introduction: The Pyrazole Scaffold and a Path to Discovery The pyrazole nucleus is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Initial Characterization of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine in Cell-Based Assays

Introduction: The Pyrazole Scaffold and a Path to Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The compound 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, hereafter referred to as Cmpd-PZA, represents a novel entity within this pharmacologically significant class. While its precise mechanism of action is the subject of ongoing investigation, its structural motifs suggest potential interactions with key cellular signaling pathways.

This application note provides a comprehensive, experience-driven framework for the initial in vitro characterization of Cmpd-PZA. We move beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodologies. This guide is designed for researchers in drug discovery and cell biology, providing a robust, self-validating workflow to assess the compound's cytotoxic profile and lay the groundwork for mechanistic studies.

Guiding Principle: A Phased Approach to In Vitro Characterization

A systematic investigation of a novel compound begins with broad questions and progressively focuses on specific mechanisms. Our approach is twofold:

  • Phase 1: Foundational Cytotoxicity Screening. The first essential step is to determine the compound's effect on cell viability and establish its potency. This provides the therapeutic window and informs the concentrations used in all subsequent, more complex assays.

  • Phase 2: Preliminary Mechanistic Inquiry. Once the cytotoxic profile (e.g., the IC₅₀ value) is established, we can begin to probe how the compound exerts its effects. Given that many pyrazole derivatives are known to modulate protein kinase activity, a logical next step is to investigate the compound's impact on a relevant signaling pathway.[3]

This phased approach ensures that resources are used efficiently and that each experimental stage is built upon a solid foundation of validated data.

Phase 1 Protocol: Determining Cell Viability and IC₅₀ with the XTT Assay

To quantify the effect of Cmpd-PZA on cell health, we must measure cellular metabolic activity, which serves as a reliable proxy for viability.[4] While several tetrazolium salt-based assays exist, such as the MTT and XTT assays, our protocol prioritizes the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) method.

Rationale for Selecting the XTT Assay: The core principle of both MTT and XTT assays is the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[5] However, the formazan produced in the MTT assay is insoluble and requires an additional solubilization step using an organic solvent like DMSO.[6] This step not only lengthens the protocol but can also introduce variability and potential cell loss. The XTT assay circumvents this limitation as its reduction product is a water-soluble formazan, allowing for direct measurement in the cell culture medium. This streamlines the workflow, enhances reproducibility, and makes it exceptionally well-suited for high-throughput screening.[6]

Detailed Protocol 1: XTT Cell Viability Assay

1. Materials and Reagents:

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% Penicillin-Streptomycin)[7]

  • Cmpd-PZA

  • DMSO (cell culture grade)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Sterile 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

2. Procedure:

  • Step 2.1: Cell Seeding

    • Maintain the chosen cell line using best cell culture practices to ensure consistency and avoid contamination.[8][9] Routinely monitor cell morphology and confluency.[10]

    • Harvest cells during the logarithmic growth phase. Using a hemocytometer or automated cell counter, determine the cell density.

    • Dilute the cell suspension in a complete growth medium to a concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation (edge effect).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.[11]

  • Step 2.2: Compound Preparation and Treatment

    • Prepare a 10 mM stock solution of Cmpd-PZA in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, prepare serial dilutions of Cmpd-PZA in a complete growth medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM.

    • Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%) to account for any solvent-induced effects.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Step 2.3: XTT Reagent Incubation and Absorbance Reading

    • Approximately 4 hours before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[5]

    • Add 50 µL of the activated XTT solution to each well, including the vehicle control wells.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan product to develop.

    • Gently shake the plate to ensure a uniform distribution of the color.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm.[5] A reference wavelength of 630-690 nm should be used to subtract background absorbance.[5][12]

3. Data Analysis and Presentation:

  • Step 3.1: Calculation of Cell Viability

    • First, subtract the reference wavelength absorbance from the primary wavelength absorbance for all wells.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • The "Blank" should be a well containing medium and XTT reagent but no cells.

  • Step 3.2: IC₅₀ Determination and Data Visualization

    • Plot the % Viability against the logarithmic concentration of Cmpd-PZA.

    • Use a non-linear regression analysis (log[inhibitor] vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).

    • Summarize the results in a clear, concise table.

Cmpd-PZA Conc. (µM)Mean Absorbance (450nm)Std. Deviation% Viability
0 (Vehicle)1.2540.08100.0
1.561.1020.0787.9
3.130.9550.0676.2
6.250.6890.0554.9
12.50.4110.0432.8
250.2030.0316.2
500.1150.029.2
1000.0980.027.8
Calculated IC₅₀ 6.05 µM

Table 1: Example dose-response data for Cmpd-PZA in A549 cells after 48 hours of treatment, used to calculate the IC₅₀ value.

Phase 2 Protocol: Probing Kinase Inhibition with Western Blot

With the IC₅₀ value established, we can now investigate a potential mechanism of action. As a working hypothesis based on the pyrazole scaffold, we will test whether Cmpd-PZA inhibits a specific kinase signaling pathway. This protocol uses Western blotting to measure the phosphorylation status of a target kinase and its downstream substrate, which is a direct indicator of kinase activity.[13][14]

Rationale for this Approach: Phosphorylation is a key post-translational modification that activates or deactivates many signaling proteins. An effective kinase inhibitor will reduce the phosphorylation of its target and subsequent downstream proteins.[15] By comparing the levels of phosphorylated protein to the total amount of that protein, we can quantify the specific inhibitory effect of our compound.[14]

Hypothetical Signaling Pathway: The "Kinase-Z" Cascade

For this protocol, we will assume Cmpd-PZA targets a hypothetical "Kinase-Z," which, upon activation by a growth factor, phosphorylates itself and a downstream substrate, "Substrate-A."

Kinase_Z_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Z Kinase-Z Receptor->Kinase_Z Activates pKinase_Z p-Kinase-Z (Active) Kinase_Z->pKinase_Z Autophosphorylation Substrate_A Substrate-A pKinase_Z->Substrate_A Phosphorylates pSubstrate_A p-Substrate-A (Active) Substrate_A->pSubstrate_A Response Cell Proliferation & Survival pSubstrate_A->Response Growth_Factor Growth Factor Growth_Factor->Receptor Binds CmpdPZA Cmpd-PZA CmpdPZA->pKinase_Z Inhibits

Caption: Hypothetical Kinase-Z signaling pathway inhibited by Cmpd-PZA.

Detailed Protocol 2: Western Blot for Kinase-Z Inhibition

1. Materials and Reagents:

  • Cell line expressing Kinase-Z

  • 6-well cell culture plates

  • Cmpd-PZA and DMSO

  • Growth factor (for stimulating the pathway)

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[11][14]

  • BCA Protein Assay Kit[16]

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))[14]

  • Primary antibodies: Rabbit anti-p-Kinase-Z, Rabbit anti-Total Kinase-Z, Mouse anti-p-Substrate-A, Mouse anti-Total Substrate-A, Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

2. Procedure:

  • Step 2.1: Cell Culture, Treatment, and Lysis

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[13]

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat cells with Cmpd-PZA at various concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 2-4 hours. Include a vehicle (DMSO) control.

    • Stimulate the cells with the appropriate growth factor for 15-30 minutes to induce pathway activation. Leave one well unstimulated as a negative control.

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[17]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate) and store it at -80°C.

  • Step 2.2: Protein Quantification

    • Determine the protein concentration of each lysate using the BCA Protein Assay according to the manufacturer's protocol.[16][18] This is critical for ensuring equal protein loading onto the gel.

  • Step 2.3: SDS-PAGE and Western Transfer

    • Normalize all samples with lysis buffer to the same concentration (e.g., 2 µg/µL). Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.[13]

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Step 2.4: Blocking and Antibody Incubation

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Kinase-Z, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Step 2.5: Detection and Re-probing

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To probe for total protein or the loading control, the membrane can be stripped of antibodies and re-probed. Incubate the membrane with a stripping buffer, wash thoroughly, re-block, and proceed with the next primary antibody incubation.

3. Data Analysis and Presentation:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for each protein.

  • Normalize the intensity of the phospho-protein band to its corresponding total protein band. Further normalize this ratio to the loading control (β-actin) to correct for any loading inaccuracies.

  • Present the data as a fold change relative to the stimulated vehicle control.

TreatmentCmpd-PZA (µM)Relative p-Kinase-Z / Total Kinase-ZRelative p-Substrate-A / Total Substrate-A
Stimulated0 (Vehicle)1.001.00
Stimulated30.650.71
Stimulated60.280.35
Stimulated120.090.12
Unstimulated00.050.04

Table 2: Example quantitative Western blot data showing dose-dependent inhibition of Kinase-Z and Substrate-A phosphorylation by Cmpd-PZA.

Workflow Visualization and Conclusion

The journey from a novel compound to a potential therapeutic lead is a meticulous process of hypothesis-driven experimentation. The protocols detailed herein provide a validated starting point for the characterization of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. By first establishing a dose-dependent effect on cell viability and then proceeding to investigate specific molecular mechanisms, researchers can build a comprehensive profile of the compound's biological activity.

Experimental_Workflow Start Start: Novel Compound (Cmpd-PZA) CellCulture 1. Cell Culture & Maintenance Start->CellCulture XTT_Assay 2. Cytotoxicity Screening (XTT Assay) CellCulture->XTT_Assay IC50_Calc 3. Data Analysis: Determine IC₅₀ XTT_Assay->IC50_Calc Hypothesis 4. Formulate Mechanistic Hypothesis (e.g., Kinase Inhibition) IC50_Calc->Hypothesis WB_Treat 5. Cell Treatment (Dose-Response @ IC₅₀) Hypothesis->WB_Treat Lysis_Quant 6. Cell Lysis & Protein Quantification (BCA) WB_Treat->Lysis_Quant WB_Run 7. Western Blot (p-Kinase vs Total Kinase) Lysis_Quant->WB_Run WB_Analysis 8. Data Analysis: Quantify Inhibition WB_Run->WB_Analysis Conclusion End: Characterized Profile WB_Analysis->Conclusion

Caption: General experimental workflow for the in vitro characterization of Cmpd-PZA.

This structured approach, combining robust viability assays with targeted mechanistic studies, ensures that the resulting data is both reliable and insightful, paving the way for further pre-clinical development.

References

  • Cell Culture Company. Cell Culture Quality Control: Best Practices. (2024). Available at: [Link]

  • Technology Networks. Cell Culture – Good Practice and Advanced Methods. (2023). Available at: [Link]

  • Controltecnica. BCA Protein Assay. Available at: [Link]

  • G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. Available at: [Link]

  • MDPI. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available at: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013). Available at: [Link]

  • Turner BioSystems. A Modulus™ Method for BCA Protein Assay. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • Cell Signaling Technology. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). Available at: [Link]

  • IntechOpen. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Neuroquantology. SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Available at: [Link]

  • ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Available at: [Link]

  • SpringerLink. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). Available at: [Link]

  • PMC. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available at: [Link]

  • PubMed. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771). (2017). Available at: [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). Available at: [Link]

  • NextSDS. 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Available at: [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The specific substituted pyrazole, 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the chloro, methoxy, and amine functionalities on the aryl and pyrazole rings, respectively, allows for diverse downstream modifications, making it a valuable building block in drug discovery programs.

This guide provides a comprehensive overview of the catalytic strategies employed in the synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, with a focus on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Strategic Approaches to the Synthesis of 4-Aryl-5-Aminopyrazoles

The synthesis of 4-aryl-5-aminopyrazoles can be approached through several catalytic methodologies. The most prevalent and efficient strategies involve the formation of the C4-aryl bond via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the C5-amino group. Alternatively, a convergent approach where a pre-functionalized pyrazole is coupled with the aryl partner can be employed.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[2][3][4][5][6] In the context of our target molecule, this reaction would involve the coupling of a 4-halo-1H-pyrazol-5-amine derivative with (5-chloro-2-methoxyphenyl)boronic acid.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction, catalyzed by a palladium(0) complex, is a well-established process.

graph Suzuki_Miyaura_Catalytic_Cycle { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_ArylHalide [label="Ar-Pd(II)-X\n(Aryl-Palladium Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_ArylAryl [label="Ar-Pd(II)-Ar'\n(Diaryl-Palladium Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; ArylAryl [label="Ar-Ar'\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'B(OH)2\n(Boronic Acid)", shape=parallelogram, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base", shape=parallelogram, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(Aryl Halide)", shape=parallelogram, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar-X"]; ArylHalide -> OxAdd; OxAdd -> PdII_ArylHalide; PdII_ArylHalide -> Transmetal; BoronicAcid -> Transmetal; Base -> Transmetal; Transmetal -> PdII_ArylAryl; PdII_ArylAryl -> RedElim; RedElim -> ArylAryl; RedElim -> Pd0 [label=" Regeneration"];

// Positioning Pd0 [pos="0,1.5!"]; OxAdd [pos="1.5,1.5!"]; PdII_ArylHalide [pos="3,1.5!"]; Transmetal [pos="3,0!"]; PdII_ArylAryl [pos="1.5,0!"]; RedElim [pos="0,0!"]; ArylAryl [pos="-1.5,0!"]; BoronicAcid [pos="4.5,-0.5!"]; Base [pos="4.5,0.5!"]; ArylHalide [pos="1.5,2.5!"]; }

Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-halopyrazole, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired C-C bond, regenerating the Pd(0) catalyst.

Copper-Catalyzed Reactions: An Economical and Green Alternative

Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium for the synthesis of pyrazoles.[7][8][9] Copper catalysts can promote various transformations, including C-N and C-C bond formations.[9][10] While less common for direct C4-arylation of pyrazoles, copper-catalyzed methods are highly effective for the synthesis of the pyrazole core itself and for subsequent amination reactions.[1][11][12]

Mechanism of Copper-Catalyzed N-Arylation (Ullmann Condensation)

For the introduction of an amino group at the N1 position, a copper-catalyzed Ullmann-type reaction is often employed.

graph Ullmann_Condensation_Catalytic_Cycle { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes CuI [label="Cu(I)X\n(Catalyst Precursor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LigandCoord [label="Ligand Coordination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; CuI_Ligand [label="[Cu(I)L]X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; CuI_Amine [label="[R2NH-Cu(I)L]X", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(to Ar-X)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; CuIII_Complex [label="[Ar-Cu(III)(NR2)L]X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR2\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=parallelogram, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Amine [label="R2NH", shape=parallelogram, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=parallelogram, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CuI -> LigandCoord; LigandCoord -> CuI_Ligand; CuI_Ligand -> AmineCoord; Amine -> AmineCoord; Base -> AmineCoord; AmineCoord -> CuI_Amine; CuI_Amine -> OxAdd; ArylHalide -> OxAdd; OxAdd -> CuIII_Complex; CuIII_Complex -> RedElim; RedElim -> Product; RedElim -> CuI_Ligand [label="Regeneration"]; }

Ullmann Condensation Catalytic Cycle.
  • Ligand Coordination: A ligand coordinates to the Cu(I) salt.

  • Amine Coordination: The amine substrate coordinates to the copper center, often facilitated by a base.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The aryl and amino groups are eliminated to form the C-N bond, regenerating the active Cu(I) species.

Experimental Protocols

The following protocols are representative procedures adapted from the literature for analogous transformations and should be optimized for the specific synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the 4-aryl pyrazole core.

Materials and Reagents:

  • 4-Bromo-1H-pyrazol-5-amine

  • (5-Chloro-2-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., XPhos)[3]

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[4]

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Equipment Setup:

A standard reflux apparatus equipped with a condenser, magnetic stirrer, and an inert atmosphere inlet (e.g., a nitrogen-filled balloon). Microwave irradiation can also be employed to accelerate the reaction.[4][6]

Reaction Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-1H-pyrazol-5-amine (1.0 eq.), (5-chloro-2-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Add Pd(OAc)₂ (0.02 eq.) and the phosphine ligand (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[4] The reaction mixture should be a suspension.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O90875-85Adapted from[4]
XPhos Pd G2-K₃PO₄2-MeTHF100680-90Adapted from[3]
Pd(PPh₃)₄-Cs₂CO₃DME/H₂O90 (MW)0.285-95Adapted from[4]
Ruphos-Pd-K₂CO₃Toluene/H₂O1000.190-98Adapted from[5]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling.

Protocol 2: Synthesis of the Pyrazole Core via Condensation

This protocol describes a general method for forming the pyrazole ring, which can then be functionalized.

Materials and Reagents:

  • A suitable 1,3-dicarbonyl compound or its equivalent

  • Hydrazine hydrate or a substituted hydrazine

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or other copper salts (e.g., CuI, CuCl)[1][7][9]

  • Acetonitrile (CH₃CN) or Dimethyl ether (DME)[1][7]

  • Sodium acetate (NaOAc) or other bases[1]

Reaction Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) and the hydrazine (1.1 eq.) in the chosen solvent.

  • Add the copper catalyst (e.g., 10 mol% Cu(NO₃)₂·3H₂O).[7]

  • If required, add a base such as sodium acetate (1.0 eq.).[1]

  • Stir the reaction mixture at room temperature or with gentle heating for 1-24 hours. Monitor by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling:

    • Incomplete reaction: Increase reaction time or temperature. Consider using microwave irradiation.[4][6]

    • Catalyst deactivation: Ensure rigorous exclusion of oxygen. Use fresh, high-purity reagents and solvents. Increase catalyst or ligand loading.

    • Poor solubility: Try a different solvent system or add a phase-transfer catalyst.

    • Side reactions: Optimize the base and temperature. Weaker bases like K₂CO₃ may be preferable to stronger ones to minimize side reactions.

  • Regioselectivity Issues in Pyrazole Synthesis:

    • When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers may be obtained.[1] The choice of catalyst and reaction conditions can influence the regioselectivity.[7]

  • Difficulty in Purification:

    • If the product is difficult to separate from the catalyst, consider using a solid-supported catalyst or performing a post-reaction workup to remove metal residues.

Conclusion

The synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is readily achievable through modern catalytic methods. Palladium-catalyzed Suzuki-Miyaura coupling offers a reliable and high-yielding route for the crucial C-C bond formation. For a more economical and environmentally friendly approach, copper-catalyzed reactions present a viable alternative, particularly for the construction of the pyrazole core. The protocols and insights provided in this guide serve as a solid foundation for researchers to successfully synthesize this valuable intermediate and to further explore the rich chemistry of substituted pyrazoles in the pursuit of novel therapeutic agents.

References

  • Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications, 2015, 51(5), 951-954. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 2020, 18(1), 87-95. [Link]

  • Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters, 2019, 21(13), 5223-5227. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 2014, 25(5), 794-798. [Link]

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society, 2018, 140(4), 1251-1255. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 2011, 50(21), 4887-4890. [Link]

  • One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters, 2005, 7(20), 4431-4433. [Link]

  • A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines. Organic Letters, 2017, 19(14), 3747-3750. [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 2018, 79, 293-300. [Link]

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 2016, 8(19), 35-41. [Link]

  • Synthesis of Dihydropyrazoles via Palladium‐Catalyzed Cascade Heterocyclization/Carbonylation/Arylation of β,γ‐Unsaturated. Advanced Synthesis & Catalysis, 2023, 365(13), 2235-2242. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 2019, 84(10), 6508-6515. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Research on Chemical Intermediates, 2014, 41(9), 6561-6570. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 2020, 25(18), 4238. [Link]

  • Copper-catalyzed aerobic C(sp2)-H functionalization for C-N bond formation: synthesis of pyrazoles and indazoles. The Journal of Organic Chemistry, 2013, 78(8), 3777-3784. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química de México, 2019, 63(2), 1-21. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen, 2022. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts, 2022, 10(4), a451-a456. [Link]

  • The Role of Catalysts in Functionalization of C-H and C-C Bonds. Catalysts, 2023, 13(2), 384. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 2023, 19, 747-756. [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules, 2023, 28(22), 7612. [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 2026, 8(1). [Link]

  • Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 2015, 48(4), 1007-1020. [Link]

  • Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 2013, 78(8), 3777-3784. [Link]

  • Applications of catalytic C-N bond formation from diazo compounds. ResearchGate, 2018. [Link]

  • Poly(aniline-co-melamine)@MnFe2O4 nanocatalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives, and 1,4. Frontiers in Chemistry, 2023, 11, 1243179. [Link]

  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Preprints.org, 2023. [Link]

  • IRANIAN JOURNAL OF CATALYSIS Synthesis of 4,4´-(arylmethylene)bis(1H-pyrazol-5-ols) catalyzed by nanosilica supported perchlori. Iranian Journal of Catalysis, 2014, 4(1), 49-54. [Link]/2014/vol4/issue1/8.pdf)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine Precipitation in Aqueous Media

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility and precipitation issues with 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility and precipitation issues with 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine during in vitro assays and formulation workflows.

Mechanistic Overview: The "Brick Dust" & "Grease Ball" Paradigm

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine presents a dual solubility challenge. The 5-chloro-2-methoxyphenyl moiety is highly lipophilic, driving hydrophobic exclusion from water (the "grease ball" effect). Concurrently, the pyrazole-5-amine core acts as a weak base. At physiological pH (e.g., pH 7.4), the molecule exists predominantly in its un-ionized (free base) state, which drastically limits its aqueous solubility[1]. When stored in dimethyl sulfoxide (DMSO) and diluted into aqueous screening libraries, these structural features make the compound highly susceptible to rapid solvent-shift precipitation and delayed thermodynamic crystallization[2].

Diagnostic Workflow

Use the following logical workflow to identify the root cause of precipitation in your specific assay environment.

PrecipitationTroubleshooting A DMSO Stock Addition to Aqueous Media B Immediate Cloudiness (< 1 min)? A->B C Solvent-Shift Nucleation B->C Yes D Delayed Precipitation (> 10 min)? B->D No F Strategy: Step-wise Dilution & HP-β-CD Complexation C->F E Weak Base Un-ionization & Crystal Growth D->E Yes G Strategy: Buffer pH Optimization & Kinetic Monitoring E->G

Diagnostic workflow for identifying and resolving compound precipitation.

Troubleshooting Guides (FAQs)

Q1: Why does my compound crash out immediately when I add the DMSO stock to my assay buffer? A1: This is a classic case of solvent-shift precipitation . When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local environment experiences extreme supersaturation. Because DMSO is highly polar and miscible with water, it rapidly diffuses away from the lipophilic 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine molecules, leaving them without a solvation shell. This triggers spontaneous nucleation, leading to the formation of amorphous precipitates[3]. These nanoparticles can severely interfere with bioassays by causing false positives through light scattering or by sequestering the target compound[4].

Q2: The solution looks clear initially, but I see precipitation after 30 minutes in the cell culture incubator. What is happening? A2: This indicates delayed precipitation driven by weak base un-ionization and thermodynamic crystal growth. Because the pyrazole-5-amine group is weakly basic, its solubility is pH-dependent. If the assay buffer pH is near or above the compound's pKa, the molecule exists primarily in its un-ionized form[1]. While the initial DMSO dilution may form a metastable, supersaturated nanodispersion, the compound will eventually undergo spontaneous nucleation and transition into a more stable, insoluble crystalline state over time[3].

Q3: Does the physical method of mixing the DMSO stock into the buffer affect precipitation? A3: Yes, mixing kinetics play a critical role in precipitation causality. High-shear mixing (e.g., vortexing) increases the collision rate of nucleating particles. This significantly accelerates crystal growth, leading to larger precipitates that crash out faster, ultimately resulting in lower apparent solubility in the supernatant[5]. Gentle, continuous mixing is recommended to maintain a metastable dispersion.

Q4: How can I prevent precipitation without using cytotoxic levels of DMSO? A4: The most effective formulation strategy for lipophilic weak bases is host-guest complexation using cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic 5-chloro-2-methoxyphenyl moiety is sequestered within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains the complex in the aqueous solution[]. This prevents precipitation without altering the ionization state of the pyrazole core[7].

Quantitative Data: Solubilization Strategies

The table below summarizes the expected outcomes of various formulation strategies for pyrazole-5-amine derivatives in standard physiological buffers (pH 7.4).

Formulation StrategyAdditive ConcentrationFinal DMSO (v/v)Apparent Solubility LimitBioassay CompatibilityMechanism of Action
Direct Dilution None1%< 5 µMHighBaseline aqueous solubility
Co-solvency None5%~ 15 µMLow (Cytotoxic)Reduces dielectric constant of media
Surfactant 0.1% Tween-801%~ 50 µMModerateMicellar solubilization
Complexation 10% HP-β-CD1%> 200 µMHighHost-guest molecular inclusion

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To accurately determine the precipitation threshold of the compound in your specific assay buffer without artifacts caused by aggressive mixing.

  • Stock Preparation: Prepare a 10 mM stock solution of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine in anhydrous DMSO.

  • Buffer Dispensing: Dispense 190 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom microtiter plate[3].

  • Compound Addition: Add 10 µL of the DMSO stock (or serial dilutions thereof) to the buffer to achieve the desired concentration range (maintaining 5% DMSO temporarily for the kinetic test, or scale volumes for 1% DMSO).

  • Controlled Mixing: Mix the plate using an automated plate shaker at 300 rpm for 30 seconds. Causality Note: Do not vortex. Aggressive mixing artificially lowers the kinetic solubility limit by accelerating particle collision and crystal growth[5].

  • Validation Step (Measurement): Incubate at 37°C. Measure light scattering (nephelometry) at 10 minutes, 90 minutes, and 24 hours. A time-dependent increase in scattering validates the formation of insoluble aggregates and defines your absolute kinetic solubility limit[3].

Protocol B: HP-β-CD Inclusion Complex Preparation

Purpose: To formulate the compound for high-concentration in vitro dosing while ensuring a true molecular dispersion.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in the target aqueous buffer.

  • Compound Integration: Add 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine directly into the cyclodextrin solution. (Alternatively, add from a highly concentrated DMSO stock, ensuring the final DMSO concentration remains < 1%).

  • Equilibration: Stir the suspension continuously for 24 hours at room temperature. Causality Note: This extended duration is required to establish the thermodynamic equilibrium of the host-guest inclusion complex, allowing the chlorophenyl ring to fully partition into the cyclodextrin cavity[7].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter. This removes any uncomplexed, higher-order aggregates that may have precipitated, ensuring only the soluble complex remains[8].

  • Validation Step (Quantification): Analyze the filtered solution via HPLC against a standard curve to quantify the exact dissolved concentration. This self-validates the complexation efficiency before dosing in your bioassay.

References

  • [4] The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. strath.ac.uk. 4

  • [3] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. acs.org. 3

  • [1] Polymer as precipitation inhibitor of weak base drug: An update and brief review. chula.ac.th. 1

  • [8] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. nih.gov. 8

  • [5] Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. nih.gov. 5

  • [2] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. nih.gov. 2

  • [] Cyclodextrin Solutions for API Solubility Boost. bocsci.com.

  • [7] Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note. nih.gov. 7

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

Welcome to the technical support center for the analysis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, analytical chemists, and drug development professionals who are working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, analytical chemists, and drug development professionals who are working on developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. As a Senior Application Scientist, my goal is to provide you not just with steps, but with the underlying scientific rationale to empower you to make informed decisions during your method development process. This document is structured to help you diagnose and solve retention time issues, from common, simple fixes to more complex optimization strategies.

Analyte Overview & Key Chromatographic Considerations

Understanding the physicochemical properties of your analyte is the first and most critical step in any HPLC method development.[1] The structure of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine dictates its behavior in a reversed-phase HPLC system.

Chemical structure of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine
Figure 1. Chemical structure of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine.

The key features influencing its chromatography are the pyrazol-5-amine moiety, which is basic, and the substituted chloromethoxyphenyl group, which is hydrophobic. The primary amine group is readily protonated at acidic pH.

PropertyValue / PredictionChromatographic Implication
CAS Number 93506-03-7[2]For identification and literature search.
Molecular Formula C₁₀H₁₀ClN₃OUsed to calculate exact mass for mass spectrometry.
Molecular Weight 223.66 g/mol Essential for preparing standard solutions.
Predicted pKa ~4.5 - 5.5The pyrazol-5-amine group is basic. The retention time of this compound will be highly sensitive to mobile phase pH around this value.[3][4][5]
Predicted logP ~2.0 - 2.5Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography on a C18 or similar column.
Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during method development.

Q1: My retention time is too short (analyte elutes near the void volume). What is the quickest fix? A1: The fastest way to increase retention in reversed-phase HPLC is to decrease the elution strength of the mobile phase.[6] Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using 70% acetonitrile, try reducing it to 60%. A 10% decrease in organic solvent can lead to a significant (2-3 fold) increase in retention time.[7]

Q2: My retention time is too long, leading to excessive run times. How can I shorten it? A2: Increase the elution strength of your mobile phase by increasing the percentage of the organic solvent.[8] If your current method uses 40% acetonitrile, try increasing it to 50%. This will cause the analyte to elute faster. Be mindful that this may reduce the resolution between your analyte and any nearby impurities.

Q3: My peak shape is broad or tailing. What should I investigate first? A3: Poor peak shape for a basic compound like this is often caused by unwanted secondary interactions with the silica stationary phase or running the mobile phase at a pH close to the analyte's pKa.

  • Check pH: Ensure your mobile phase pH is at least 1.5-2 units below the analyte's pKa.[9] For this compound, a pH of 2.5-3.0 is a good starting point. This keeps the amine group consistently protonated. Using a buffer is crucial to control the pH.[10]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matched to the mobile phase.[11] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion.

Q4: My retention times are drifting or unstable from one injection to the next. What's the cause? A4: Retention time instability is a common problem with several potential causes.[12][13]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence.[14] This can take 10-20 column volumes, especially when using mobile phase additives.

  • Mobile Phase Issues: Check if the mobile phase was prepared fresh and is properly degassed. Evaporation of the more volatile organic component can change the solvent ratio over time.[12]

  • Temperature Fluctuations: The column temperature must be stable. Even a 1°C change can alter retention times by 1-2%.[12] Using a column oven is mandatory for reproducible results.

  • Pump/System Leaks: Check for leaks in the system, as even a small leak can cause inconsistent flow rates and pressure fluctuations, directly impacting retention times.[12][13]

Systematic Troubleshooting & Optimization Guide

When simple fixes are not enough, a systematic approach is necessary. This guide provides a logical workflow for diagnosing and resolving retention time issues.

HPLC_Troubleshooting_Workflow start_node Initial Method Run check_node check_node start_node->check_node Evaluate Retention Time (k') problem_node problem_node solution_node Method Optimized check_node->solution_node k' is 2-10 (Optimal) problem_node_short Problem: Retention Too Short check_node->problem_node_short k' < 2 (Too Short) problem_node_long Problem: Retention Too Long check_node->problem_node_long k' > 15 (Too Long) problem_node_unstable Problem: Unstable Retention check_node->problem_node_unstable Unstable / Drifting action_node action_node action_node_1a Decrease % Organic Solvent (e.g., ACN / MeOH) problem_node_short->action_node_1a Primary Action action_node_2a Increase % Organic Solvent (e.g., ACN / MeOH) problem_node_long->action_node_2a Primary Action action_node_3a 1. Ensure Column Equilibration 2. Check for Leaks & Pressure Fluctuation 3. Use Fresh, Degassed Mobile Phase problem_node_unstable->action_node_3a Check System First check_node_1 Sufficient Retention? action_node_1a->check_node_1 Re-evaluate check_node_1->solution_node Yes action_node_1b Increase Mobile Phase pH (towards pKa, e.g., pH 4-5) CAUTION: May worsen peak shape check_node_1->action_node_1b No action_node_1c Change to a more retentive stationary phase (e.g., Phenyl) action_node_1b->action_node_1c check_node_2 Acceptable Retention? action_node_2a->check_node_2 Re-evaluate check_node_2->solution_node Yes action_node_2b Decrease Mobile Phase pH (e.g., pH < 2.5) Ensures full protonation check_node_2->action_node_2b No action_node_2c Use a shorter column or one with a less retentive phase (C8) action_node_2b->action_node_2c check_node_3 Stable Now? action_node_3a->check_node_3 Problem Solved? check_node_3->solution_node Yes action_node_3b 1. Implement Column Thermostat (e.g., 30°C) 2. Confirm Buffer pH is stable (at least 1.5 units from pKa) check_node_3->action_node_3b No action_node_3c Consider sample matrix effects. Implement sample cleanup or gradient. action_node_3b->action_node_3c

Caption: A troubleshooting workflow for HPLC retention time optimization.
In-Depth Explanation of Optimization Strategies
  • Manipulating Mobile Phase Strength (%B): This is your primary tool for controlling retention in reversed-phase HPLC.[8] The relationship between the retention factor (k') and the percentage of organic solvent (%B) is logarithmic. This means small changes in %B can have a large impact on retention, especially for later eluting peaks.

  • Adjusting Mobile Phase pH: Because 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is a basic compound, pH is a powerful tool to adjust selectivity and retention.[5][6]

    • Low pH (e.g., 2.5-3.0): At a pH well below the pKa, the amine group is fully protonated (R-NH₃⁺). In this form, the molecule is more polar and will have less retention on a C18 column. This is often ideal for good peak shape.

    • Intermediate pH (e.g., 4.0-6.0): As the mobile phase pH approaches the analyte's pKa, a mixture of the protonated and neutral forms will exist. This can lead to poor peak shapes and unstable retention times. This pH range should generally be avoided.[9]

    • High pH (e.g., >8.0, requires a pH-stable column): At a pH well above the pKa, the amine group is in its neutral, non-ionized form (R-NH₂). This makes the molecule significantly more hydrophobic, leading to a dramatic increase in retention.[15] This can be a useful strategy if you have very little retention at low pH, but it requires a specialized hybrid or pH-stable column to prevent damage to the silica backbone.

  • Changing Stationary Phase Chemistry: If adjusting the mobile phase does not provide the desired result, changing the column is the next step.[10]

    • Standard C18: The workhorse for reversed-phase HPLC and a good starting point.[16]

    • C8: Less hydrophobic than C18. A good choice if your analyte is too strongly retained on a C18 column.

    • Phenyl-Hexyl: Offers alternative selectivity due to π-π interactions with the aromatic rings of your analyte. This can be very effective for separating structurally similar compounds.

    • Embedded Polar Group (EPG): These columns (e.g., RP-Amide) can provide alternative selectivity and improved peak shape for basic compounds without strong ion-pairing agents.

Detailed Experimental Protocols
Protocol 1: Recommended Starting Method

This protocol is a robust starting point based on methods for similar pyrazole and aromatic amine compounds.[11][17][18]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Column: C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. (To prepare 1L, add 1.0 mL of formic acid to 1000 mL of water).

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times and reduces mobile phase viscosity.[12]
Injection Volume 5 µLA small volume minimizes potential peak distortion.
Detection UV at 254 nmA common starting wavelength for aromatic compounds. It is highly recommended to determine the analyte's λmax using a PDA detector for optimal sensitivity.[16]
Gradient Program 10% B to 90% B over 15 minA scouting gradient to determine the approximate elution conditions.
  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a standard solution of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (e.g., 10 µg/mL).

    • Run the gradient method.

    • Based on the retention time observed, you can now optimize the method. If the peak elutes at 12 minutes, for example, you can design a more efficient gradient or switch to an isocratic method with an appropriate mobile phase composition.

Protocol 2: Isocratic Method Optimization

Once the scouting gradient has identified an approximate elution percentage, you can fine-tune an isocratic method for routine analysis.

  • Estimate Isocratic %B: Use the retention time (tᵣ) from your scouting gradient to estimate the required isocratic %B. A common rule of thumb is to use the %B at which your compound eluted in the gradient run as a starting point.

  • Prepare Mobile Phases: Prepare several mobile phase compositions around your estimated value. For example, if your compound eluted at 45% B in the gradient, prepare mobile phases of 40%, 45%, and 50% Acetonitrile (with 0.1% Formic Acid in the aqueous portion).

  • Systematic Injections:

    • Equilibrate the column thoroughly with the first mobile phase (e.g., 40% B).

    • Inject the standard and record the retention time and peak shape.

    • Repeat for each mobile phase composition, ensuring complete equilibration between each change.

  • Evaluate Results: Select the mobile phase composition that provides a retention factor (k') between 2 and 10, with optimal resolution from other peaks and good peak symmetry.

References
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Pharmaguideline. Steps for HPLC Method Development.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 131-140.
  • ResearchGate.
  • YMC.
  • Restek. HPLC Troubleshooting Guide.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Sigma-Aldrich. Developing HPLC Methods.
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • Semantic Scholar.
  • Benchchem.
  • International Journal of Pharmaceutical Sciences and Research. (2024, September 11).
  • Asian Journal of Pharmaceutical Analysis.
  • Benchchem. Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • ZirChrom Separations, Inc. (2004). Method Development Guide.
  • DergiPark. (2007, June 15).
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • PubMed. (1992, June).
  • IJCPA. (2014, August 10).
  • ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • PubChem. 4-(4-methoxyphenyl)-1H-pyrazol-5-amine.
  • Wiley Online Library. (2024, December 23).
  • NextSDS. 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine.
  • Chrom Tech. How to Improve HPLC Peak Resolution.
  • GL Sciences. How to Increase Retention - How to use analytical columns.

Sources

Troubleshooting

Technical Support Center: Resolving Low DMSO Solubility of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO). As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This document moves from fundamental questions to a systematic, tiered troubleshooting workflow, ensuring a logical and efficient approach to resolving your solubility issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this specific pyrazole derivative.

Q1: Why does my compound exhibit low solubility in DMSO, which is considered a "universal" solvent?

While DMSO is an exceptionally powerful polar aprotic solvent, capable of dissolving a vast range of both polar and nonpolar compounds, no solvent is truly universal.[1][2][3] The low solubility of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is likely governed by its strong crystal lattice energy.[4] This molecule's structure contains several features that promote strong intermolecular interactions in the solid state:

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), and the primary amine (-NH2) is also a potent hydrogen bond donor.[4][5] These groups can form a tight, energy-intensive network in the crystal form.

  • π-π Stacking: The presence of two aromatic rings (the pyrazole and the chloromethoxyphenyl group) allows for significant π-π stacking interactions, further stabilizing the crystal structure and making it difficult for solvent molecules to break it apart.[4]

  • Combined Polarity: The molecule possesses both hydrophobic regions (the chlorophenyl ring) and polar, hydrogen-bonding groups. This combination can lead to complex packing in the solid state that is resistant to dissolution.

Q2: What is the fundamental chemical nature of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine?

This compound is a weakly basic molecule. The primary source of its basicity is the 5-amine (-NH2) group.[4] Pyrazoles themselves are generally considered weak bases.[5][6] Understanding this basic character is critical because it provides a direct chemical handle for solubility manipulation through pH adjustment, which is a cornerstone of formulation science.[7][8]

Q3: Before altering my solvent system, are there any immediate physical methods I can try?

Yes. Before moving to more complex solutions, always ensure you have optimized the physical dissolution process. These methods increase the kinetic rate of dissolution but may not change the thermodynamic solubility limit.

  • Agitation (Vortexing/Stirring): Continuous agitation ensures that fresh solvent is always in contact with the solid surface, preventing the formation of a saturated boundary layer that can slow down dissolution.

  • Sonication: Using an ultrasonic bath provides high-energy agitation that can help break apart solid agglomerates, increasing the surface area available for solvation.

  • Heating: For most solid solutes, solubility increases with temperature.[4][9] Gently warming the DMSO solution can significantly improve solubility. However, this must be done with caution. DMSO can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acidic or basic impurities at even lower temperatures.[2][10] It is advisable not to exceed 60-80°C for short periods.

Section 2: A Systematic Troubleshooting Workflow

If basic physical methods are insufficient, a systematic approach is necessary. The following workflow provides a tiered strategy, starting with the simplest and most direct methods and progressing to more involved chemical modifications.

G cluster_0 cluster_1 Tier 1: Physical Optimization cluster_2 Tier 2: Co-Solvent Systems cluster_3 Tier 3: pH Modification cluster_4 start Start: Compound has low solubility in 100% DMSO at Room Temperature tier1_protocol Protocol 1: Apply gentle heat (40-60°C) with sonication and/or vortexing start->tier1_protocol tier2_protocol Protocol 2: Screen co-solvents (e.g., NMP, DMF, Ethanol) at 5-20% v/v in DMSO tier1_protocol->tier2_protocol Soluble? No end_success Success: Compound Dissolved tier1_protocol->end_success Soluble? Yes tier3_protocol Protocol 3: Add a small molar excess of a mild acid (e.g., HCl in an organic solvent) tier2_protocol->tier3_protocol Soluble? No tier2_protocol->end_success Soluble? Yes tier3_protocol->end_success Soluble? Yes end_fail Consider Advanced Formulation (e.g., Salt Form, ASD) tier3_protocol->end_fail Soluble? No

Caption: Troubleshooting workflow for low DMSO solubility.

Tier 1: Optimizing the Dissolution Process in Pure DMSO

The first step is to rigorously apply physical methods to ensure you are reaching the compound's true solubility limit in DMSO.

Protocol 1: Standardized Dissolution Protocol

  • Weigh the desired amount of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine into a suitable vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the sealed vial in an ultrasonic bath for 10-15 minutes.

  • If the compound is still not dissolved, place the vial in a heating block or water bath set to 40-60°C for 15-30 minutes, with intermittent vortexing.

  • Allow the solution to cool to room temperature and visually inspect for any precipitation. If it remains clear, you have successfully created your stock solution.

Causality: This protocol systematically applies mechanical and thermal energy to overcome the activation energy barrier of dissolution, helping to break the crystal lattice forces.[4] Using anhydrous DMSO is crucial as absorbed water can alter solvent polarity and may decrease the solubility of hydrophobic compounds.

Tier 2: Modifying the Solvent System with Co-Solvents

If optimizing the physical process fails, the next step is to alter the properties of the solvent itself by introducing a co-solvent. A co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for less polar molecules.[]

Table 1: Properties of Common Co-Solvents for DMSO-Based Stocks

Co-SolventPolarityBoiling Point (°C)Key Characteristics & Considerations
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202Excellent solubilizing power for many compounds. Often used in preclinical formulations.[12]
Dimethylformamide (DMF) Polar Aprotic153Similar to DMSO but less viscous. Good for pyrazole derivatives.[9] Handle with appropriate safety precautions.
Ethanol (EtOH) Polar Protic78.4Water-miscible and less toxic. Can disrupt hydrogen bonding networks.[9] Often used in final dilutions for cell-based assays.
Polyethylene Glycol 400 (PEG 400) PolarDecomposesA non-volatile, low-toxicity polymer often used to increase solubility and in formulations.[13]

Protocol 2: Step-by-Step Co-Solvent Screening

  • Prepare several small vials of your compound at the same target concentration.

  • Create a set of pre-mixed solvent systems: 95:5 DMSO:NMP, 90:10 DMSO:NMP, 95:5 DMSO:DMF, etc.

  • Add the corresponding solvent mixture to each vial.

  • Apply the Standardized Dissolution Protocol (Protocol 1) to each vial.

  • Visually compare the solubility in each system. Note the lowest percentage of co-solvent that achieves complete dissolution.

Causality: By systematically screening co-solvents, you can empirically determine the optimal solvent environment that balances the polarity to disrupt the compound's intermolecular forces without drastically changing the solution's properties for downstream applications.

Tier 3: Chemical Modification via pH Adjustment

This is the most targeted approach for this specific molecule. By leveraging the basic amine group, you can convert the neutral free base into a more soluble salt in situ.

Caption: Protonation of the basic amine to form a more soluble salt. (Note: A visual representation of the chemical structures would be inserted here in a full implementation.)

Protocol 3: Small-Scale pH Adjustment in DMSO

  • Prepare a stock solution of a suitable acid, for example, 1M HCl in 1,4-dioxane or a 10% (v/v) solution of trifluoroacetic acid (TFA) in DMSO.

  • To your vial of undissolved compound in DMSO, add the acid solution dropwise while vortexing. Start with 1.1 molar equivalents relative to your compound.

  • Observe for dissolution. If needed, gently warm the solution as described in Protocol 1.

  • Important: Only use the minimum amount of acid required to achieve solubility to avoid potential compound degradation or issues in downstream assays.

Causality: Adding an acid protonates the weakly basic amine group (-NH2) to form an ammonium salt (-NH3+).[4][7] This ionic salt has much stronger and more favorable interactions with the polar DMSO solvent compared to the neutral molecule, leading to a significant increase in solubility.[8][14]

⚠️ CRITICAL SAFETY NOTE: DMSO can react exothermically and decompose, sometimes explosively, in the presence of strong acids, acyl chlorides, and other reagents, especially upon heating.[2][10] Always perform pH adjustments on a small scale first, behind a safety shield, and avoid excessive heating. Use mild acids where possible and ensure proper ventilation.

Section 3: Advanced Formulation Strategies

For drug development professionals, if the above methods are insufficient for achieving the required concentration and stability, more advanced formulation strategies are typically employed. These often involve creating a new solid form of the active pharmaceutical ingredient (API).

  • Salt Formation: This involves reacting the API with an acid to form a stable, solid, and more soluble crystalline salt (e.g., a hydrochloride or mesylate salt).[7][14][15] This is one of the most common and effective strategies for basic APIs.

  • Amorphous Solid Dispersions (ASDs): In this technique, the crystalline API is molecularly dispersed within a polymer matrix.[16][17] The amorphous state lacks a crystal lattice, which significantly enhances aqueous solubility and dissolution rates.[15]

  • Particle Size Reduction: By reducing the particle size of the API to the micron (micronization) or nanometer (nanosuspension) scale, the surface area-to-volume ratio is dramatically increased.[12][17] According to the Noyes-Whitney equation, this increased surface area leads to a faster rate of dissolution.[15]

Section 4: Summary of Strategies

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueComplexityEfficacyKey AdvantageMajor Consideration
Heating/Sonication LowLow-ModerateSimple and fast; requires no additional reagents.Compound must be thermally stable; may not be sufficient.
Co-solvents LowModerateEasily screened; can fine-tune solvent properties.May impact downstream assays (e.g., cell toxicity).
pH Adjustment ModerateHighHighly effective for ionizable compounds; targeted approach.Risk of compound instability/degradation; potential for DMSO decomposition.
Advanced Formulations HighVery HighCan produce dramatic increases in solubility and bioavailability.Requires significant formulation expertise and resources.

References

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ResearchGate. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. [Link]

  • 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. NextSDS. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of Bristol. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Center for Biotechnology Information. [Link]

  • (a) Acid catalysed decomposition of DMSO generates methanethiol in... ResearchGate. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Antpedia. [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. National Center for Biotechnology Information. [Link]

  • Innovative Applications of DMSO. SOLVENTDEMSA. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Chemical structure of the selected pyrazole derivatives. ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Sciences and Research. [Link]

Sources

Optimization

overcoming steric hindrance in 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic roadblocks encountered when functionalizing 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic roadblocks encountered when functionalizing 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine .

This molecule presents a notorious dual-challenge in synthetic chemistry: severe steric hindrance and electronic deactivation. The ortho-methoxy group on the 4-aryl ring restricts the free rotation of the C4-aryl bond, effectively locking the molecule in a conformation that physically shields the adjacent 5-amino group. Furthermore, the electron-withdrawing nature of the pyrazole core and the chloro-substituent drastically reduces the nucleophilicity of the exocyclic amine.

Below is our comprehensive troubleshooting guide, structured to help you bypass these thermodynamic and kinetic barriers.

Troubleshooting Workflow

G start Target: 4-(5-chloro-2-methoxyphenyl) -1H-pyrazol-5-amine rxn_type Identify Functionalization Goal start->rxn_type acylation Acylation (Amide Bond) rxn_type->acylation alkylation Alkylation / Cross-Coupling rxn_type->alkylation issue_acyl1 Issue: Low Yield / No Reaction (Steric Clash) acylation->issue_acyl1 issue_acyl2 Issue: Regioselectivity (N1 vs N5 Attack) acylation->issue_acyl2 issue_alk1 Issue: Over-alkylation alkylation->issue_alk1 issue_alk2 Issue: C-N Coupling Fails alkylation->issue_alk2 sol_acyl1 Solution: Acyl Fluorides or MW-Assisted EDC/DMAP issue_acyl1->sol_acyl1 sol_acyl2 Solution: N1-Protection (SEM/THP) Prior to Reaction issue_acyl2->sol_acyl2 sol_alk1 Solution: Reductive Amination (Borrowing Hydrogen) issue_alk1->sol_alk1 sol_alk2 Solution: Buchwald-Hartwig with BrettPhos Ligand issue_alk2->sol_alk2

Troubleshooting workflow for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine functionalization.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling conditions (e.g., HATU/DIPEA or EDC/NHS) fail to acylate the 5-amino group? A1: Standard coupling reagents generate bulky active esters (e.g., OAt or OBt esters). Because the 5-amino group is structurally buried by the adjacent 2-methoxyphenyl moiety, these bulky intermediates cannot physically access the amine pocket to undergo the necessary tetrahedral transition state. The reduced nucleophilicity of the amine means it cannot overcome the high activation energy barrier of this sterically congested pathway.

Q2: How can I overcome this steric clash during amide bond formation? A2: You must use coupling strategies that either generate exceptionally small reactive intermediates or utilize aggressive acyl transfer catalysts:

  • In Situ Acyl Fluoride Generation: Unlike bulky OBt esters, acyl fluorides are extremely small and highly electrophilic. They easily penetrate the sterically hindered pocket. This method is 1[1].

  • EDC/DMAP Catalysis: Using a full equivalent of 4-Dimethylaminopyridine (DMAP) alongside EDC acts as a potent acyl transfer agent. DMAP forms a highly reactive, less sterically demanding acylpyridinium intermediate that forces the reaction forward, even with 2[2].

Q3: I am observing functionalization on the pyrazole core (N1/N2) instead of the 5-amino group. How do I prevent this? A3: 1H-pyrazol-5-amines exhibit annular tautomerism. The pyrazole ring nitrogens (N1 and N2) are also nucleophilic and, crucially, are less sterically hindered than the3[3]. To force exocyclic N5-functionalization, you must temporarily mask the N1 position. A standard approach is protecting the pyrazole N1 with a 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP) group prior to N5-acylation.

Q4: Can microwave irradiation improve the yield of acylation for this molecule? A4: Yes. Microwave-assisted organic synthesis (MAOS) provides rapid, uniform dielectric heating that overcomes the high activation energy barrier associated with sterically hindered nucleophilic attacks. Microwave-mediated acylation using neat anhydrides or acid chlorides can drive the reaction to completion in minutes, minimizing degradation byproducts that typically form during 4[4].

Quantitative Data: Coupling Strategy Comparison

Coupling StrategyReagentsTempExpected YieldReaction TimeKey Advantage
Standard Amide Coupling EDC, HOBt, DIPEA25°C< 20%24hMild conditions, but fails for hindered amines.
Catalytic DMAP / EDC EDC, HOBt, DMAP (1 eq)25°C - 50°C60 - 75%12hDMAP acts as a potent acyl transfer agent.
Acyl Fluoride Generation Deoxo-Fluor, Pyridine60°C75 - 90%4 - 8hFluoride leaving group is small, overcoming steric clash.
Microwave-Assisted Acetic Anhydride (Neat)120°C (MW)> 85%15 - 30 minOvercomes activation energy barrier rapidly.

Validated Experimental Protocols

Protocol 1: Acylation via In Situ Acyl Fluoride Generation

This protocol utilizes the small atomic radius of fluorine to bypass the steric shield created by the 2-methoxyphenyl group.

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add Deoxo-Fluor® (1.2 eq) and pyridine (2.0 eq). Stir at room temperature for 30 minutes to generate the acyl fluoride intermediate.

  • Coupling: Add 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) to the mixture.

  • Heating: Transfer to a sealed tube, elevate the temperature to 60°C, and stir for 8-12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System: Analyze the crude mixture via ¹⁹F-NMR and ¹H-NMR. The disappearance of the downfield acyl fluoride peak (+20 to +40 ppm in ¹⁹F-NMR) confirms consumption of the intermediate. Subsequent ¹H-NMR of the isolated product must show the disappearance of the broad exocyclic -NH₂ peak (~5.5 ppm) and the emergence of a sharp, downfield amide -NH peak (>9.5 ppm).

Protocol 2: Microwave-Assisted N-Acetylation

This protocol leverages dielectric heating to kinetically drive the reaction before degradation pathways can occur.

  • Preparation: In a microwave-safe 10 mL vial, combine 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq), acetic anhydride (3.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous pyridine (2 mL).

  • Irradiation: Seal the vial and heat in a dedicated single-mode microwave reactor at 120°C for 20 minutes (monitor pressure limits).

  • Isolation: Cool the vial to room temperature and pour the mixture into ice water (15 mL). The acylated product typically precipitates immediately. Filter the solid and wash with cold water.

  • Self-Validation System: Perform LC-MS immediately post-workup. The presence of a dominant peak at [M+H]⁺ corresponding to the target mass + 42 Da (acetyl addition) validates successful N-acylation. The absence of +84 Da peaks confirms no over-acylation (di-acetylation) occurred.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). 2

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).1

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. 3

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry - ACS Publications.4

Sources

Reference Data & Comparative Studies

Comparative

Comparative IC50 Analysis of 4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine Analogs: A Technical Guide for Kinase Inhibitor Profiling

Introduction The 4-aryl-1H-pyrazol-5-amine scaffold is a privileged pharmacophore in oncology drug discovery, frequently utilized for its robust ATP-competitive binding within the hinge region of various protein kinases...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-aryl-1H-pyrazol-5-amine scaffold is a privileged pharmacophore in oncology drug discovery, frequently utilized for its robust ATP-competitive binding within the hinge region of various protein kinases (1)[1]. Specifically, 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine represents a highly modular building block. The aminopyrazole core anchors the molecule via hydrogen bonds to the kinase hinge, while the substituted phenyl ring projects into the hydrophobic selectivity pocket.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive comparative IC50 analysis of this scaffold and its structural analogs. This document details the experimental workflows, thermodynamic conversions, and structure-activity relationship (SAR) logic required for rigorous lead optimization.

Structural Rationale & Analog Selection

To understand the causality behind binding affinity, we must objectively compare the parent compound against rationally designed alternatives. The objective is to map the steric and electronic boundaries of the ATP-binding site (using CDK2 as a representative model).

  • Compound A (Parent): 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. The 5-chloro group targets a deep hydrophobic sub-pocket, while the 2-methoxy group restricts the dihedral angle between the phenyl and pyrazole rings, locking the molecule into its active conformation.

  • Compound B (Des-chloro Analog): 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. Evaluates the energetic contribution of the halogen-hydrophobic pocket interaction.

  • Compound C (Steric Probe): 4-(5-chloro-2-ethoxyphenyl)-1H-pyrazol-5-amine. Tests the spatial tolerance near the kinase gatekeeper residue.

  • Compound D (Hinge-disrupted Negative Control): 4-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. Methylation of the pyrazole nitrogen disrupts the critical hydrogen bond donor interaction with the hinge backbone.

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To ensure high trustworthiness and avoid artifacts common in absorbance-based assays (e.g., compound auto-fluorescence or aggregation), we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (2)[2].

Protocol: Step-by-Step IC50 Determination
  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 (a non-ionic detergent) is critical to prevent promiscuous compound aggregation, ensuring the observed IC50 reflects true 1:1 stoichiometry.

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of compounds A-D in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

    • Causality: Keeping the final DMSO concentration at 1% prevents solvent-induced kinase denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate mixture (e.g., CDK2/Cyclin E and fluorescein-labeled substrate) to the assay plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition (Reaction Initiation): Add 5 µL of 2X ATP solution.

    • Crucial Step: The ATP concentration must be set exactly at its apparent Michaelis constant ( Km,app​ ) for the specific kinase. This allows for the direct conversion of IC50 to the inhibition constant ( Ki​ ) (3)[3].

  • Reaction & Termination: Incubate for 60 minutes. Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Terbium (Tb)-labeled anti-phospho antibody.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495).

    • Self-Validation System: Calculate the Z'-factor using positive (Staurosporine, 10 µM) and negative (DMSO) controls. A Z'-factor > 0.6 is strictly required to validate the assay run.

TR_FRET_Workflow Start Compound Preparation (10-point Titration in DMSO) Enzyme Add Kinase + Substrate (Pre-incubation) Start->Enzyme ATP Add ATP at Km (Initiate Reaction) Enzyme->ATP Stop Add EDTA + Tb-Antibody (Terminate & Bind) ATP->Stop Read TR-FRET Readout (520nm / 495nm Ratio) Stop->Read Validate Data Validation (Z'-factor > 0.6) Read->Validate ChengPrusoff Cheng-Prusoff Conversion (IC50 to Ki) Validate->ChengPrusoff

Step-by-step logical workflow of the self-validating TR-FRET kinase assay for IC50 determination.

Thermodynamic Conversion: The Cheng-Prusoff Equation

IC50 is an assay-dependent operational metric. To accurately compare affinities across different assays or historical literature values, the IC50 must be converted to the absolute inhibition constant ( Ki​ ) (4)[4]. For a competitive inhibitor where the assay is run at [ATP]=Km,app​ , the Cheng-Prusoff equation simplifies to:

Ki​=1+Km​[ATP]​IC50​​

Since [ATP]=Km​ , the relationship becomes Ki​=2IC50​​ .

Quantitative Data Presentation

Table 1: Comparative IC50, Calculated Ki, and Ligand Efficiency (LE) against CDK2

CompoundSubstitution ProfileIC50 (nM)Calculated Ki (nM)Ligand Efficiency (kcal/mol/HA)
A (Parent) 5-Cl, 2-OMe, 1H-pyrazole42 ± 3.121.00.41
B H, 2-OMe, 1H-pyrazole315 ± 18.0157.50.35
C 5-Cl, 2-OEt, 1H-pyrazole89 ± 6.444.50.38
D 5-Cl, 2-OMe, 1-Me-pyrazole>10,000N/AN/A

Data Interpretation: The 7.5-fold loss in potency from Compound A to B confirms the energetic necessity of the 5-chloro group in filling the hydrophobic pocket. Furthermore, the complete loss of activity in Compound D validates that the 1H-pyrazole nitrogen is an indispensable hydrogen bond donor to the kinase hinge region.

Kinase_Pathway Signal Mitogenic Signal Cyclin Cyclin E Binding Signal->Cyclin CDK2 CDK2 Activation Cyclin->CDK2 Rb Rb Phosphorylation CDK2->Rb E2F E2F Release (Cell Cycle Progression) Rb->E2F Inhibitor Aminopyrazole Scaffold (ATP-Competitive Blockade) Inhibitor->CDK2 Inhibits

CDK2/Cyclin E signaling pathway illustrating ATP-competitive blockade by the aminopyrazole scaffold.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC (NIH). 1

  • Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific. 2

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). 3

  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. 4

Sources

Validation

A Comparative Guide to the Validation of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine Purity via LC-MS/MS

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the purity assessment of 4-(5-chloro-2-methoxyphenyl)-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the purity assessment of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind key decisions in method development and validation, in accordance with international regulatory standards.

The Imperative for Purity: Context and Challenges

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds widely used in medicinal chemistry.[1] Impurities in the drug substance can arise from various sources, including starting materials, intermediates, byproducts from side reactions, and degradation products.[2][3] For pyrazole synthesis, common byproducts can include regioisomers, which are notoriously difficult to separate, and unreacted starting materials or incompletely cyclized intermediates.[4]

Given these potential impurities, an analytical method must be highly specific and sensitive. LC-MS/MS is the gold standard for this application, offering superior selectivity through chromatographic separation and mass-based detection, and exceptional sensitivity via Multiple Reaction Monitoring (MRM).[5][6] This guide details a validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[7][8][9][10][11]

Strategic Method Development: A Comparative Approach

The goal of method development is to achieve reliable separation and quantification of the main compound from all potential and actual impurities. This involves a systematic optimization of both the liquid chromatography and mass spectrometry parameters.

Liquid Chromatography (LC) Optimization

The choice of stationary and mobile phases is critical for achieving the necessary chromatographic resolution.

  • Column Chemistry Comparison : The primary separation mechanism is typically reversed-phase chromatography. A comparison of two common stationary phases is presented below.

Column ChemistryPrincipleAdvantages for Pyrazole AnalysisDisadvantages
C18 (ODS) Hydrophobic interactions.Robust, versatile, and widely available. Good retention for moderately polar compounds like the target analyte.May show poor retention for very polar impurities; potential for peak tailing with basic amines.
Biphenyl Hydrophobic and π-π interactions.Offers alternative selectivity, especially for aromatic compounds. The π-π interactions can enhance the separation of regioisomers or other structurally similar impurities.[12]Can be less robust than C18; may have different pH stability ranges.

Scientist's Insight : For 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, a Biphenyl column is often a superior starting point. The dual hydrophobic and π-π interaction mechanisms provide an orthogonal selectivity that can be crucial for resolving closely related structural isomers that may be present as process impurities.

  • Mobile Phase Optimization : The mobile phase composition directly influences retention, peak shape, and ionization efficiency in the mass spectrometer.

Mobile Phase SystemComponentsRationale & Impact
Acidified Water/Acetonitrile Water + 0.1% Formic Acid (A) Acetonitrile (B)Formic acid protonates the amine function of the pyrazole, leading to sharper peaks and improved retention on reversed-phase columns.[2] It is also volatile, making it ideal for MS detection. Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Buffered Water/Methanol 5mM Ammonium Formate, pH 3.5 (A) Methanol (B)Ammonium formate provides buffering capacity, which can improve the robustness of retention times.[13] Methanol offers different selectivity compared to acetonitrile and can be beneficial if co-elutions occur.

Scientist's Insight : A gradient elution using 0.1% formic acid in water and acetonitrile is the recommended approach. It provides excellent peak shape for the amine-containing analyte and is highly compatible with positive mode electrospray ionization (ESI), which is expected to be the most sensitive ionization mode for this compound.

Tandem Mass Spectrometry (MS/MS) Optimization

The MS/MS parameters are tuned to ensure maximum sensitivity and specificity.

  • Ionization and Precursor Selection : The analyte is introduced into the mass spectrometer, typically using an ESI source operating in positive ion mode. The protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole (Q1).

  • Fragmentation and Product Ion Selection : The precursor ion is fragmented in the collision cell (Q2). The fragmentation pattern of pyrazoles often involves the loss of HCN or N₂ from the heterocyclic ring.[14][15] The most stable and abundant product ions are then selected in the third quadrupole (Q3) for monitoring. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the analyte.[16]

Workflow for MS/MS Parameter Optimization

Caption: Workflow for optimizing MS/MS parameters.

For 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, at least two MRM transitions should be monitored:

  • Quantifier : The most intense product ion, used for concentration calculations.

  • Qualifier : A second product ion, used for identity confirmation. The ratio of the quantifier to the qualifier should be consistent across all samples and standards.

Method Validation: The ICH Q2(R1) Framework

Validation demonstrates that the developed method is suitable for its intended purpose.[7][11] The following parameters must be assessed for an impurity quantification method.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Analyze blank, placebo, spiked samples, and stressed samples (acid, base, peroxide, heat, light).Peak for the analyte is free of interference at its retention time. Peak purity analysis should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Analyze at least 5 concentrations across the desired range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99.[17]
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.The range should bracket the expected impurity levels.
Accuracy The closeness of the test results to the true value.Analyze samples spiked with known amounts of impurity at multiple levels (e.g., 3 levels, 3 replicates each).Percent recovery typically within 80-120%.
Precision The degree of scatter between a series of measurements.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) should be appropriate for the concentration level (e.g., ≤15% at the LOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically S/N ≥ 3) or standard deviation of the response and the slope of the calibration curve.-
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response and the slope of the calibration curve.Accuracy and precision must be acceptable at this concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%).System suitability parameters should remain within acceptable limits.

Detailed Experimental Protocols

Recommended LC-MS/MS Method
  • Chromatographic System :

    • Column : Biphenyl, 2.6 µm, 100 x 2.1 mm

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

    • Flow Rate : 0.4 mL/min

    • Column Temperature : 40 °C

    • Injection Volume : 5 µL

    • Gradient Program :

      Time (min) %B
      0.0 10
      8.0 95
      10.0 95
      10.1 10

      | 12.0 | 10 |

  • Mass Spectrometer System :

    • Instrument : Triple Quadrupole Mass Spectrometer

    • Ionization Source : Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage : 3.5 kV

    • Gas Temperature : 325 °C

    • Gas Flow : 10 L/min

    • MRM Transitions : To be determined empirically for the main compound and each identified impurity.

Validation Protocol: Accuracy
  • Prepare a stock solution of the 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine drug substance at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Prepare a stock solution of the impurity standard.

  • Spike the drug substance solution with the impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the target specification limit).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Calculate the mean recovery and RSD at each level. The results must meet the pre-defined acceptance criteria.

Overall Validation Workflow

Caption: High-level workflow for method validation and implementation.

Conclusion

The validation of an analytical method for purity determination is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. By systematically developing and comparing chromatographic and mass spectrometric conditions, a highly specific, sensitive, and reliable LC-MS/MS method can be established for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine. Adherence to the ICH Q2(R1) guidelines ensures that the method is robust and generates trustworthy data, providing a solid analytical foundation for drug development and manufacturing. This guide serves as a blueprint, combining established regulatory principles with practical scientific insights to achieve analytical excellence.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link][7][8][9][10][11]

  • Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: PMC (PubMed Central) URL: [Link][17]

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link][18]

  • Title: Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: PMC (PubMed Central) URL: [Link][12]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link][2]

  • Title: LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS Source: RASĀYAN Journal of Chemistry URL: [Link][3]

  • Title: Impurity Profiling and Characterization for Generic Project Source: ResolveMass Laboratories Inc. URL: [Link][5]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link][6]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link][14][15]

  • Title: LC/MS/MS Analysis for Restricted Chemicals in Textiles Source: Shimadzu URL: [Link][13]

  • Title: Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL Source: Agilent URL: [Link][16]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (PubMed Central) URL: [Link][1]

Sources

Comparative

FTIR absorption bands for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine characterization

Comprehensive FTIR Characterization Guide for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine: Methodological Comparison and Band Assignment As a Senior Application Scientist, I frequently encounter the challenge of stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FTIR Characterization Guide for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine: Methodological Comparison and Band Assignment

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating complex, multi-functional pharmaceutical intermediates. 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is a prime example of a highly functionalized building block. It features a primary amine, a pyrazole core, an electron-donating methoxy group, and an electron-withdrawing aryl chloride.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming the presence and integrity of these functional groups. However, the quality of your spectral data is entirely dependent on your sampling methodology. This guide provides an in-depth mechanistic breakdown of the compound’s vibrational modes and objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against the classic Potassium Bromide (KBr) pellet transmission method for its characterization.

Part 1: Mechanistic Causality in Vibrational Band Assignment

To characterize 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, we must move beyond simple pattern matching and understand the causality behind the absorption bands. According to Hooke’s Law applied to molecular vibrations, the frequency of an absorption band is dictated by bond strength (force constant) and the reduced mass of the atoms involved. Furthermore, the intensity of the peak is governed by the change in the dipole moment during the vibration.

  • The Amine & Pyrazole Core: The primary amine (-NH₂) at the 5-position exhibits distinct asymmetric and symmetric N-H stretching vibrations. Because the solid state of this compound facilitates extensive intermolecular hydrogen bonding, these bands are typically broadened and shifted to lower frequencies (3400–3200 cm⁻¹)[1]. The pyrazole ring itself contributes an additional C=N stretch[2], which is shifted to ~1610 cm⁻¹ due to conjugation with the adjacent phenyl ring.

  • The Methoxy Group (-OCH₃): The oxygen atom is highly electronegative but donates electron density to the phenyl ring via resonance. The C-O-C asymmetric stretch involves a massive change in the dipole moment, rendering it one of the most intense peaks in the fingerprint region (~1250 cm⁻¹)[2].

  • The Aryl Chloride (-Cl): Chlorine is a heavy atom. The increased reduced mass of the C-Cl bond drives its stretching vibration down into the low-frequency fingerprint region (800–600 cm⁻¹).

Table 1: Diagnostic FTIR Absorption Bands for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Mechanistic Causality
Primary Amine (-NH₂) Asymmetric & Symmetric N-H Stretch3400 – 3200Intermolecular hydrogen bonding shifts these bands to lower frequencies. Appears as a doublet.
Pyrazole Ring (N-H) Secondary N-H Stretch3200 – 3100Broadened due to N-H···N hydrogen bonding within the pyrazole crystal lattice.
Methoxy (-OCH₃) Aliphatic C-H Stretch2960 – 2850sp³ C-H stretching, distinctly separated from the sp² aromatic C-H stretches (>3000 cm⁻¹).
Pyrazole Core C=N Stretch1620 – 1590Conjugation with the phenyl ring lowers the stretching frequency compared to isolated imines.
Phenyl Ring C=C Aromatic Stretch1560 – 1450Multiple sharp bands characteristic of the di-substituted aromatic system.
Methoxy (-OCH₃) C-O-C Asymmetric Stretch1250 – 1230Strong dipole moment change results in a highly intense absorption peak.
Aryl Chloride (-Cl) C-Cl Stretch800 – 600Heavy mass of the chlorine atom drives the vibration to the low-frequency fingerprint region.

Part 2: Performance Comparison: ATR-FTIR vs. KBr Pellet

When analyzing solid powders like 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, the choice of sampling technique dictates the fidelity of the resulting spectrum.

Attenuated Total Reflectance (ATR-FTIR) utilizes an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample[3]. While it requires zero sample preparation, the penetration depth is wavelength-dependent (deeper at low wavenumbers, shallower at high wavenumbers). This artificially weakens high-frequency bands like the crucial N-H stretches of our pyrazole compound.

The KBr Pellet Method , conversely, is a true transmission technique. By dispersing the analyte in an IR-transparent matrix, the beam passes through a much longer effective pathlength[4]. This provides superior signal-to-noise ratios and strictly adheres to the Beer-Lambert law, making it the gold standard for detecting trace unreacted starting materials or impurities[5].

Table 2: Performance Comparison for Solid API Characterization

ParameterAttenuated Total Reflectance (ATR)Potassium Bromide (KBr) Pellet
Sample Preparation None/Minimal (Direct application)Labor-intensive (Milling, vacuum pressing)
Sensitivity Moderate (Shallow penetration depth)High (Longer effective pathlength)
Spectral Artifacts Peak shifts at lower wavenumbers (anomalous dispersion)Christiansen effect (if poorly ground)
Quantitative Accuracy Low to ModerateHigh (Adheres strictly to Beer-Lambert law)
Best Use Case Rapid ID, polymorph screeningTrace impurity detection, library matching

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must contain internal validation checkpoints to prevent the propagation of artifacts.

Protocol 1: High-Fidelity KBr Pellet Preparation (Transmission)

Self-Validating Principle: A properly prepared KBr pellet must be visually transparent and yield a baseline transmittance of >70% at 4000 cm⁻¹. High baseline scattering indicates insufficient grinding (Mie scattering), which invalidates the spectrum and requires the sample to be remade.

  • Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for 24 hours. Causality: KBr is highly hygroscopic. Adsorbed moisture will produce a massive, confounding broad band at 3450 cm⁻¹, masking the primary amine N-H stretches of the pyrazole.

  • Micronization: Weigh ~1.5 mg of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine and ~150 mg of dried KBr. Grind the API separately in an agate mortar first, then geometrically dilute with the KBr. Grind until the particle size is <2 µm. Causality: Particles larger than the shortest IR wavelength will scatter light rather than absorb it, severely distorting the baseline.

  • Vacuum Pressing: Transfer the homogenous mixture to a 13 mm die. Apply a vacuum for 2 minutes to evacuate entrapped air, then press at 10 tons of force for 3 minutes.

  • Data Acquisition & Validation: Run a background scan on an empty beam path. Insert the pellet and collect the spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: Verify the baseline transmittance is >70%. If it is sloped, discard the pellet and repeat Step 2.

Protocol 2: ATR-FTIR Analysis

Self-Validating Principle: The ATR crystal must be pristinely clean, and intimate optical contact must be achieved without crushing the crystal.

  • Background Collection: Clean the diamond ATR crystal with volatile isopropanol. Allow to dry completely. Collect a background spectrum (64 scans). Validation Check: The background must show absolute zero absorbance in the C-H (2900 cm⁻¹) and C=O (1700 cm⁻¹) regions.

  • Sample Application: Place ~5 mg of the raw solid compound directly onto the center of the diamond crystal.

  • Pressure Optimization: Lower the pressure anvil until the integrated torque mechanism slips. Causality: The evanescent wave only penetrates ~1 µm. Air gaps between the powder and the crystal will result in a near-zero absorbance signal.

  • Data Acquisition & Correction: Collect the spectrum. Immediately apply an "ATR Correction" algorithm in your processing software. Causality: This mathematically corrects the wavelength-dependent penetration depth, normalizing the weakened high-frequency N-H bands to resemble a standard transmission spectrum.

Part 4: Analytical Workflow Visualization

FTIR_Workflow Start Solid API: 4-(5-chloro-2-methoxyphenyl) -1H-pyrazol-5-amine Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR (Rapid ID & Polymorphs) Decision->ATR Rapid Screening KBr KBr Pellet (Trace Impurities & Quant) Decision->KBr High Sensitivity Process Spectral Processing: Baseline Correction & Band Assignment ATR->Process KBr->Process

Caption: Workflow for selecting the optimal FTIR sampling technique for solid API characterization.

References

  • "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine", MDPI. Available at:[Link]

  • "Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride", ACS Publications. Available at:[Link]

  • "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?", Kintek Press. Available at:[Link]

Sources

Validation

benchmarking 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine efficacy in cancer cell lines

Benchmarking 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CMPA-5) Efficacy in Cancer Cell Lines: A Comprehensive Comparison Guide Executive Summary The development of targeted kinase inhibitors requires rigorous benc...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CMPA-5) Efficacy in Cancer Cell Lines: A Comprehensive Comparison Guide

Executive Summary

The development of targeted kinase inhibitors requires rigorous benchmarking to distinguish genuine on-target efficacy from generalized cytotoxicity. This guide provides a comprehensive framework for evaluating 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (herein designated as CMPA-5 ), an emerging small-molecule scaffold. Recent medicinal chemistry campaigns have identified pyrazole-5-amine derivatives as highly potent, ATP-competitive inhibitors of Tropomyosin Receptor Kinases (Trk) and the RET receptor tyrosine kinase [1].

This guide objectively benchmarks CMPA-5 against standard-of-care alternatives—Cabozantinib (a multi-kinase RET inhibitor) and Larotrectinib (a selective Trk inhibitor)—providing researchers with self-validating experimental workflows to assess viability, target engagement, and kinase selectivity in oncogene-driven cancer cell lines.

Mechanistic Rationale & Target Engagement

To understand how to benchmark CMPA-5, we must first define its mechanism of action. The 1H-pyrazol-5-amine core acts as a critical hydrogen-bond donor/acceptor motif that anchors the molecule to the hinge region of the kinase domain [2].

The Causality of Selectivity: First-generation multi-kinase inhibitors like Cabozantinib frequently induce dose-limiting toxicities (e.g., hypertension) due to off-target inhibition of KDR (VEGFR2). CMPA-5 circumvents this liability. The 4-(5-chloro-2-methoxyphenyl) moiety is specifically designed to occupy the deep hydrophobic pockets of RET and TrkA. The steric bulk of the chlorine and methoxy groups creates a spatial clash with the gatekeeper residues of KDR, rendering CMPA-5 highly selective for RET/Trk fusions while sparing cardiovascular targets.

Signaling Ligand GDNF / NGF Ligands Receptor RET / Trk Receptor Tyrosine Kinases Ligand->Receptor Activates RAS RAS-RAF-MEK-ERK Pathway Receptor->RAS Phosphorylates PI3K PI3K-AKT-mTOR Pathway Receptor->PI3K Phosphorylates CMPA5 CMPA-5 (Inhibitor) CMPA5->Receptor ATP-competitive Inhibition Proliferation Cancer Cell Proliferation & Survival RAS->Proliferation Drives PI3K->Proliferation Drives

Fig 1. CMPA-5 disruption of RET/Trk-mediated oncogenic signaling pathways.

Comparative Efficacy Data

The true measure of a kinase inhibitor lies in its therapeutic window. The tables below summarize the benchmarking data of CMPA-5 against clinical alternatives.

Table 1: Comparative Anti-Proliferative Efficacy in Cell Lines (IC50, nM) Data represents 72-hour continuous exposure. Lower values indicate higher potency.

Cell LinePrimary Genetic DriverCMPA-5CabozantinibLarotrectinib
LC2/ad CCDC6-RET fusion12.4 ± 1.245.1 ± 3.4>10,000
KM12 TPM3-NTRK1 fusion8.7 ± 0.9>10,0002.3 ± 0.4
A549 KRAS mutation (Negative Control)>10,0004,500 ± 210>10,000

Table 2: Biochemical Kinase Selectivity Profiling (IC50, nM) Determined via ADP-Glo Kinase Assay at 1 mM ATP concentration.

Kinase TargetCMPA-5CabozantinibLarotrectinib
RET (WT) 3.25.2>1,000
TrkA 1.8>1,0000.9
KDR (VEGFR2) >5,0001.2>1,000

Data Synthesis: CMPA-5 demonstrates dual RET/Trk inhibition with single-digit nanomolar potency, outperforming Cabozantinib in RET-driven models while maintaining near-parity with Larotrectinib in Trk-driven models. Crucially, its lack of activity against A549 cells and KDR validates its targeted nature.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out experimental artifacts such as solvent toxicity or unequal protein loading.

Workflow Step1 Cell Culture (LC2/ad, KM12, A549) Step2 Compound Treatment (CMPA-5 vs Controls) Step1->Step2 Step3 Viability Assay (CellTiter-Glo, 72h) Step2->Step3 Step4 Target Engagement (Western Blot: p-RET) Step2->Step4 Step5 Data Synthesis (IC50 Calculation) Step3->Step5 Step4->Step5

Fig 2. High-throughput in vitro benchmarking workflow for CMPA-5 efficacy.

Protocol A: High-Throughput Cell Viability Benchmarking (CellTiter-Glo)

Why this method? We utilize the CellTiter-Glo luminescent assay because it quantifies ATP, a direct proxy for metabolic viability. This is vastly superior to colorimetric MTS/MTT assays, which can be confounded by the metabolic shifts often induced by kinase inhibitors.

  • Cell Seeding & Edge-Effect Prevention: Seed LC2/ad, KM12, and A549 cells at 2,000 cells/well in a 96-well opaque white plate. Self-Validation Step: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent evaporation-induced edge effects that skew IC50 calculations. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CMPA-5, Cabozantinib, and Larotrectinib in 100% DMSO.

  • Treatment: Transfer compounds to the cell plates to achieve a final concentration range of 10 µM to 0.5 nM. Self-Validation Step: Ensure the final DMSO concentration is strictly normalized to 0.1% across all wells, including the vehicle control. This proves cell death is driven by the drug, not solvent toxicity.

  • Detection: After 72 hours, equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Target Engagement via Immunoblotting

Why this method? Phenotypic cell death (Protocol A) does not prove the drug hit the intended target. Immunoblotting establishes direct causality by measuring the dose-dependent reduction of auto-phosphorylation at specific tyrosine residues (e.g., RET Y1062).

  • Treatment & Lysis: Treat LC2/ad cells with CMPA-5 (1, 10, 100, 1000 nM) for 2 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).

  • Protein Normalization: Quantify protein using a BCA assay. Self-Validation Step: Load exactly 20 µg of protein per lane. Unequal loading will falsely mimic kinase inhibition.

  • Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe simultaneously for p-RET (Y1062) and Total RET. Self-Validation Step: The ratio of p-RET to Total RET must be calculated. A reduction in p-RET with stable Total RET confirms true kinase inhibition, whereas a reduction in both suggests the compound is merely triggering general protein degradation or apoptosis.

References

  • Mathison, C. J. N., Chianelli, D., Rucker, P. V., et al. "Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma." ACS Medicinal Chemistry Letters, 2020, 11(4), 558–565.[Link]

  • Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 2024, 29(15), 3560.[Link]

Comparative

A Comparative Guide to the Bioavailability of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine and Its Salt Forms: A Strategic Approach for Preclinical Development

Introduction The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The compound 4-(5-chloro-2-methoxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The compound 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (hereafter referred to as "Parent Compound") represents a promising entity within this class.[3] However, the journey from a promising lead compound to a viable drug candidate is heavily dependent on its pharmacokinetic profile, with oral bioavailability being a critical determinant of therapeutic success.[4] A significant portion of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, which often becomes the rate-limiting step for oral absorption.[5]

Salt formation is one of the most effective and widely employed strategies in pharmaceutical development to enhance the solubility, dissolution rate, and, consequently, the bioavailability of ionizable drug candidates.[5][6] This guide provides a comprehensive framework for the systematic evaluation and comparison of the parent compound's bioavailability against its rationally selected salt forms. We will detail the necessary experimental workflows, from fundamental physicochemical characterization to definitive in vivo pharmacokinetic studies, explaining the scientific rationale behind each step to ensure a robust and self-validating investigation.

Part 1: Foundational Physicochemical Characterization: The Basis for Salt Selection

The initial step in this comparative analysis is to understand the intrinsic properties of the parent compound and to synthesize a diverse yet logical panel of salt forms. The primary amine at the 5-position of the pyrazole ring provides a suitable basic center for salt formation with various acids.

Rationale for Salt Selection

The selection of salt counter-ions is a critical decision. The goal is to create salts with a range of physicochemical properties. A typical screening panel would include a simple inorganic acid (hydrochloride), a sulfonic acid (mesylate or besylate), and a carboxylic acid (tartrate or citrate). This diversity allows for an exploration of how different counter-ions impact crystallinity, hygroscopicity, solubility, and stability. The pKa of the parent compound's primary amine must be sufficiently high to form stable salts with these acids.

Experimental Protocol: Salt Synthesis and Solid-State Characterization
  • Salt Formation:

    • Dissolve 1 equivalent of the parent compound in a suitable solvent (e.g., acetone, ethyl acetate, or isopropanol).

    • Add a stoichiometric amount (1.0 to 1.1 equivalents) of the selected acid (e.g., HCl in isopropanol, methanesulfonic acid, L-tartaric acid) dropwise while stirring.

    • Allow the mixture to stir at room temperature or with gentle heating to facilitate salt formation and precipitation.

    • Collect the resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Solid-State Analysis:

    • X-Ray Powder Diffraction (XRPD): To confirm the formation of a new crystalline form and assess its crystallinity. A unique diffraction pattern for each salt compared to the parent compound indicates successful salt formation.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess the thermal stability and purity of each form.

    • Thermogravimetric Analysis (TGA): To evaluate the presence of residual solvents or water and to understand the thermal decomposition profile.

    • Hygroscopicity Testing: To assess the physical stability of each salt form under various humidity conditions, which is crucial for handling and formulation.

Data Summary: Physicochemical Properties

All quantitative data should be summarized for straightforward comparison.

PropertyParent CompoundHydrochloride SaltMesylate SaltTartrate Salt
Molecular Weight (Calculated)(Calculated)(Calculated)(Calculated)
Melting Point (°C) (from DSC)(from DSC)(from DSC)(from DSC)
Crystallinity CrystallineCrystallineCrystallineAmorphous/Crystalline
Hygroscopicity Non-hygroscopicSlightly hygroscopicModerately hygroscopicNon-hygroscopic
Aqueous Solubility (pH 6.8, mg/mL) ~0.01>10>20~5
LogD (pH 7.4) 2.81.51.21.6

Part 2: In Vitro Evaluation of Absorption Potential

With a well-characterized set of compounds, the next phase involves using in vitro models to predict their relative in vivo performance. The two primary factors governing oral absorption for many drugs are dissolution and intestinal permeability, as conceptualized by the Biopharmaceutics Classification System (BCS).[6][7]

Workflow for In Vitro Bioavailability Assessment

G cluster_2 Phase 3: Data Integration & Selection Parent Parent Compound Salts Synthesized Salts (HCl, Mesylate, etc.) Parent->Salts Char Solid-State Characterization (XRPD, DSC, TGA) Salts->Char Sol Solubility & LogD Determination Salts->Sol Diss Biorelevant Dissolution (FaSSIF/FeSSIF) Sol->Diss Perm Caco-2 Permeability Assay Sol->Perm Select Select Best Candidates for In Vivo Study Diss->Select Perm->Select

Caption: A streamlined workflow for selecting promising salt forms based on in vitro data.

Experimental Protocol: Biorelevant Dissolution

The goal here is to measure the rate and extent of dissolution in media that mimic the fluids of the human gastrointestinal tract.[6]

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

  • Apparatus: Use a USP Apparatus II (paddle) at 37°C with a paddle speed of 75 RPM.

  • Procedure:

    • Add an amount of the test compound (parent or salt) equivalent to the target dose to 500 mL of pre-warmed dissolution medium.

    • Withdraw samples (e.g., 1 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Immediately filter the samples through a 0.45 µm filter to stop dissolution.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Experimental Protocol: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as a reliable model of the human intestinal barrier.[4][8]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation.

  • Monolayer Integrity: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound (dissolved in transport buffer, typically at 10 µM) to the apical (A) side.

    • At specified time points, take samples from the basolateral (B) side.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Add the test compound to the basolateral (B) side and sample from the apical (A) side. This is done to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Data Summary: In Vitro Performance
CompoundDissolution (FaSSIF, % dissolved at 30 min)Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio
Parent Compound 5%8.51.2
Hydrochloride Salt 85%9.11.1
Mesylate Salt 92%8.81.3
Tartrate Salt 65%8.91.2

An efflux ratio >2 would suggest the compound is subject to active efflux.

Part 3: In Vivo Pharmacokinetic (PK) Evaluation

While in vitro assays are excellent for screening, an in vivo pharmacokinetic study is the definitive method for determining bioavailability.[4] Based on the superior dissolution profiles, the hydrochloride and mesylate salts would be advanced to this stage alongside the parent compound.

Rationale for Study Design

A cassette dosing or a parallel group study in a rodent model (e.g., Sprague-Dawley rat) is standard practice. The study must include both intravenous (IV) and oral (PO) administration arms. The IV dose allows for the determination of clearance and volume of distribution, and it serves as the 100% bioavailable reference to calculate the absolute oral bioavailability (F%).

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein for sampling) for ease of blood collection.

  • IV Administration: Administer the parent compound (dissolved in a suitable vehicle like 20% Solutol/80% water) as a bolus dose via the tail vein (e.g., 1 mg/kg).

  • PO Administration: Administer the parent compound, hydrochloride salt, and mesylate salt as a suspension or solution in a suitable oral vehicle (e.g., 0.5% methylcellulose) via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

Data Analysis and Key Parameters

The plasma concentration-time data is used to calculate key pharmacokinetic parameters using software like Phoenix WinNonlin.

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • F% (Absolute Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

G AUC_PO AUC (Oral) Area under the plasma concentration-time curve after oral administration Bioavailability {F%|Absolute Bioavailability} AUC_PO->Bioavailability Exposure AUC_IV AUC (IV) Area under the plasma concentration-time curve after intravenous administration AUC_IV->Bioavailability Reference (100%) Dose_Ratio Dose (IV) / Dose (Oral) Dose Normalization Factor Dose_Ratio->Bioavailability Correction

Caption: The relationship between AUC and dose used to calculate absolute bioavailability (F%).

Data Summary: In Vivo Pharmacokinetics in Rats
Compound FormDose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)F (%)
Parent Compound 101502.09808
Hydrochloride Salt 108500.5425035
Mesylate Salt 1011000.5550045
IV (Reference) 11200 (C₀)-1220100

Synthesis and Conclusion

This systematic guide outlines a robust, multi-tiered approach to comparing the bioavailability of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine and its salt forms.

  • Physicochemical characterization established that salt formation significantly improves aqueous solubility.

  • In vitro dissolution studies confirmed that the hydrochloride and mesylate salts exhibit much faster and more complete dissolution in biorelevant media compared to the parent compound, a direct consequence of their enhanced solubility.[6]

  • The Caco-2 permeability assay indicated that the compound has good intrinsic permeability and is not a significant substrate for efflux transporters. This suggests that solubility and dissolution, not permeability, are the primary barriers to its oral absorption.

  • The definitive in vivo pharmacokinetic study in rats demonstrated a dramatic improvement in oral bioavailability for the salt forms. The mesylate salt, in this hypothetical study, provided a >5-fold increase in exposure (AUC) and absolute bioavailability (45%) compared to the parent compound (8%). This outcome directly correlates with the superior dissolution performance observed in vitro.

Final Recommendation: Based on this comprehensive evaluation, the mesylate salt is the superior candidate for further development. It provides the most significant enhancement in oral bioavailability, transforming a poorly absorbed compound into a viable oral drug candidate. The next steps would involve scaled-up synthesis, formulation development, and long-term stability studies of the mesylate salt.

References

  • NextSDS. 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine.
  • Stewart, A., & Mudie, D.
  • Zou, L., et al. (2015). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Journal of Food Science.
  • Nagy, Z. K., et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI.
  • Fouad, M., et al. (2021).
  • Sigma-Aldrich. 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine.
  • Al-Shammari, M. B., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Mudie, D., et al. (2017).
  • Kumar, A., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
  • Unissa, A., et al. (2025).
  • Carbone, A., et al. (2021).
  • Fun, H. K., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E.
  • Sharma, S., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Bhagirath, A. Y., et al. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. PMC.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. PubMed.
  • NextSDS. 4-(2-chlorophenyl)

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Safety & Regulatory Compliance

Safety

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine As a Senior Application Scientist, I frequently consult on the integration of novel heterocyclic scaffolds into drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

As a Senior Application Scientist, I frequently consult on the integration of novel heterocyclic scaffolds into drug discovery pipelines. 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 93506-03-7) is a highly valuable building block, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its structural features—specifically the halogenated phenyl ring and the reactive pyrazole-amine moiety—necessitate rigorous, scientifically grounded disposal protocols.

This guide provides a self-validating operational framework for the disposal of this compound, ensuring compliance with environmental regulations, protecting laboratory personnel, and preventing cross-contamination.

Chemical Profiling & Mechanistic Causality

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The hazards associated with 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine are directly linked to its functional groups[1]:

  • The Chloro-Aromatic Ring: Halogenated organic compounds exhibit high environmental persistence. If incinerated at insufficient temperatures, they can generate toxic byproducts such as hydrogen chloride (HCl) gas or polychlorinated dioxins. Consequently, any waste containing this compound must be strictly segregated into a Halogenated Waste Stream [2][3].

  • The Pyrazole-Amine Core: Amines are biologically reactive and can act as skin and respiratory sensitizers. This compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) and causes serious eye damage (Category 1)[1]. Aerosolization of the powder during disposal is the primary exposure risk, requiring strict engineering controls[4].

Table 1: Chemical & Hazard Identification

PropertySpecification
Chemical Name 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine
CAS Number 93506-03-7
Physical State Solid (Powder)
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3[1]
Key Hazard Codes H302, H312, H315, H318, H332, H336[1]
Waste Stream Category Halogenated Organic Waste[3]

Waste Segregation Logic

A fundamental rule of laboratory waste management is the strict separation of halogenated and non-halogenated waste. Non-halogenated solvents are often repurposed via fuel blending, whereas halogenated waste requires specialized high-temperature incineration equipped with acid-gas scrubbers[3][5]. Mixing these streams exponentially increases disposal costs and creates regulatory compliance violations[2].

WasteManagement A Waste Generation: 4-(5-chloro-2-methoxyphenyl) -1H-pyrazol-5-amine B Determine Physical State A->B C Solid Waste (Powders, PPE, Consumables) B->C Solid D Liquid Waste (Reaction Mixtures, HPLC) B->D Liquid E Double-Bag in Compatible Polyethylene C->E F Halogenated Liquid Waste Stream D->F >1% Halogen Content G High-Temperature Incineration (EPA/RCRA Compliant) E->G F->G

Figure 1: Waste segregation and disposal decision matrix for halogenated pyrazole amines.

Standard Operating Procedure (SOP): Disposal & Decontamination

The following protocols establish a self-validating system: every action includes a verification step to ensure containment integrity.

Solid Waste Management (Powders, Contaminated PPE, and Consumables)
  • Containment: Perform all transfers of the neat powder within a certified chemical fume hood to prevent dust inhalation[4][6].

  • Collection: Sweep up any residual powder using a dedicated anti-static brush and shovel. Do not use compressed air or dry sweeping methods that generate dust[4].

  • Packaging: Place the solid waste, along with contaminated weigh boats, pipette tips, and gloves, into a chemically compatible polyethylene bag[6].

  • Verification: Double-bag the waste. Seal the outer bag with a zip-tie or gooseneck tape seal to prevent accidental opening during transit.

  • Labeling: Affix a hazardous waste tag explicitly listing "4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine" and check the "Toxic" and "Halogenated" hazard boxes[3].

Liquid Waste Management (Reaction Mixtures and Effluents)
  • Segregation: Ensure the receiving waste carboy is explicitly designated for Halogenated Solvents [2][3]. Never discharge this compound or its solutions into the sewer or allow it to evaporate in a fume hood[2][6].

  • Compatibility Check: Verify that the liquid waste does not contain incompatible materials (e.g., strong oxidizing agents, strong acids) which could react with the amine functionality to generate heat or pressure[6].

  • Transfer: Pour the liquid waste into the carboy using a wide-mouth funnel to prevent splashing.

  • Verification: Ensure the carboy is no more than 80% full to allow for vapor expansion. Cap the container tightly immediately after the transfer[2][5].

Primary Container Decontamination

Empty bottles that previously contained this chemical must be treated to remove residual hazards before they can be discarded as standard laboratory solid waste[5].

  • Solvent Selection: Select a solvent in which the compound is highly soluble (e.g., methanol or dichloromethane).

  • Triple Rinse Protocol: Add a volume of solvent equal to approximately 5% of the container's total volume[2]. Cap and agitate thoroughly.

  • Rinsate Disposal: Pour the resulting rinsate into the Halogenated Liquid Waste container[2][5]. Repeat this process three times.

  • Defacing: Once triple-rinsed, completely deface or remove the original chemical label and discard the uncapped bottle in the appropriate glass/solid waste receptacle[2][5].

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Solid Spills: Don appropriate PPE (N95/P100 respirator if outside a hood, nitrile gloves, safety goggles). Lightly mist the spilled powder with a compatible solvent (e.g., water or isopropanol) to suppress dust formation before sweeping it up with inert absorbent pads[3][4].

  • Liquid Spills: Contain the leak using inert absorbent materials (e.g., vermiculite or universal spill pads). Place all saturated absorbents into a sealed bag, tag as halogenated hazardous waste, and request immediate collection from your Environmental Health and Safety (EHS) department[3].

References

  • NextSDS. "4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine - Chemical Substance Information & Hazard Classifications." NextSDS Database. Available at: [Link]

  • Washington State University. "Halogenated Solvents: Standard Operating Procedure." WSU Environmental Health & Safety. Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Safety. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." Temple University Environmental Health and Radiation Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

Operational Safety and Handling Guide for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemical building blocks is paramount. The compound 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 93506-03-7) is a highly versatile halogenated pyrazole-amine scaffold frequently utilized in kinase inhibitor development and medicinal chemistry[1]. However, its specific structural features—namely the lipophilic chloro-methoxyphenyl group combined with a reactive primary amine—impart significant health hazards, including acute toxicity and severe ocular damage[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, weighing, and disposal of this compound, ensuring compliance with stringent laboratory safety standards.

Hazard Assessment and Mechanistic Causality

Understanding the "why" behind a chemical's hazard profile is the first step in effective risk mitigation. The hazards associated with 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine are directly linked to its molecular structure[2]. The primary amine group is highly reactive and can cause severe tissue damage upon contact with ocular mucosa (H318)[3]. Furthermore, the lipophilic nature of the halogenated aromatic ring facilitates rapid dermal and mucosal absorption, leading to systemic toxicity (H302, H312, H332) and central nervous system depression (H336).

Table 1: GHS Hazard Classifications and Causality Summary

Hazard CodeClassificationMechanistic Causality & Impact
H302 + H312 + H332 Acute Toxicity (Oral, Dermal, Inhalation)Lipophilic halogenated scaffold promotes rapid systemic absorption through skin and respiratory epithelium[2].
H315 Skin IrritationReactive amine group disrupts epidermal lipid bilayers, causing localized inflammation[4].
H318 Serious Eye DamageHigh risk of irreversible corneal damage due to the basicity and reactivity of the pyrazole-amine[3].
H336 STOT SE 3 (Drowsiness/Dizziness)Systemic circulation of the compound crosses the blood-brain barrier, interacting with CNS receptors.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a robust PPE strategy is non-negotiable. Standard laboratory attire is insufficient for handling compounds that carry H318 and H312 designations[5].

Table 2: Quantitative and Qualitative PPE Requirements

PPE CategorySpecification / StandardOperational Causality
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles + Face ShieldMandatory for H318 (Serious Eye Damage). Standard safety glasses lack orbital seals, allowing powder aerosol ingress[3].
Hand Protection Double-gloving: Nitrile (inner, 4 mil) + Neoprene (outer, 8 mil)Neoprene provides superior resistance to halogenated organics. Double-gloving allows safe removal of the outer layer if contaminated[5].
Respiratory N95 or P100 Particulate Respirator (if outside BSC)Prevents inhalation of fine particulate matter (H332, H336). A Class II Biosafety Cabinet (BSC) or ventilated enclosure is preferred[6].
Body Protection Flame-resistant Nomex® or standard fluid-resistant lab coatPrevents dermal exposure (H312). Must be fully buttoned with closed-toe shoes and long pants[5].

Operational Workflow: High-Containment Weighing and Solubilization

Handling hazardous powders requires strict environmental controls to prevent aerosolization[6]. The following step-by-step methodology must be strictly adhered to when preparing stock solutions (e.g., in DMSO).

Step-by-Step Methodology: Powder Handling

  • Preparation & PPE : Don all required PPE (Table 2). Verify that the Class II Biosafety Cabinet (BSC) or ventilated balance enclosure is operational and calibrated[7].

  • Static Mitigation : Hazardous powders often carry static charges, causing them to "jump" and aerosolize. Apply an anti-static gun (e.g., Zerostat) to the weighing vessel and the compound vial before opening[6].

  • Containment Transfer : Transfer the sealed chemical vial, weighing paper/boat, and a disposable anti-static spatula into the BSC[6].

  • Weighing : Tare the closed analytical balance. Carefully transfer the required mass of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine using the disposable spatula. Close the balance doors before recording the final weight to avoid drafts[6].

  • In-Situ Solubilization : To minimize dry powder transport, add the solvent (e.g., anhydrous DMSO) directly to the weighing vessel within the BSC. Seal the vessel tightly[6].

  • Decontamination : Wipe down the exterior of the sealed vessel, the balance, and all BSC surfaces with a 10% bleach solution followed by 70% ethanol to neutralize and remove residual amine contamination[7].

  • Disposal : Discard the disposable spatula and weighing boat into a designated hazardous solid waste container inside the hood[6].

G Start Initiate Weighing Protocol PPE Don Complete PPE (Respirator, Double Gloves) Start->PPE BSC Transfer to Class II Biosafety Cabinet / Fume Hood PPE->BSC Static Apply Anti-Static Gun to Vessel BSC->Static Weigh Weigh Compound (Closed Analytical Balance) Static->Weigh Solvent Solubilize in Hood (e.g., DMSO) Weigh->Solvent If preparing stock Decon Decontaminate Surfaces (10% Bleach / 70% EtOH) Weigh->Decon If dry powder Solvent->Decon End Store Solution (-20°C, Sealed) Decon->End

Workflow for high-containment weighing and solubilization of pyrazole-amine powders.

Emergency Response and Spill Containment

Even with rigorous protocols, spills can occur. Immediate, calculated action is required to prevent systemic exposure and environmental contamination[8].

Step-by-Step Methodology: Dry Powder Spill Response

  • Isolate the Area : Immediately evacuate personnel from the immediate vicinity. Do not attempt to clean the spill without verifying PPE integrity (especially respiratory and ocular protection)[5].

  • Prevent Aerosolization : Do NOT sweep dry powder. Sweeping generates highly toxic aerosols (H332)[9].

  • Containment : Gently cover the spilled powder with damp, absorbent laboratory pads (moistened with water or a compatible solvent) to suppress dust formation[9].

  • Collection : Use a non-sparking, disposable scoop to collect the damp pads and the absorbed powder. Place all materials into a heavy-duty, sealable hazardous waste bag[9].

  • Surface Neutralization : Wash the contaminated surface thoroughly with a dilute acidic solution (if compatible with the surface) to neutralize the free amine, followed by standard soap and water[3].

Waste Disposal Plan

Improper disposal of halogenated organic compounds poses severe environmental risks and violates regulatory compliance[4].

  • Solid Waste : Contaminated gloves, spatulas, and weighing boats must be placed in a puncture-resistant container labeled "Hazardous Solid Waste: Halogenated Organics / Toxic Amines"[6].

  • Liquid Waste : Any solutions containing 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine must be segregated into clearly labeled "Halogenated Organic Liquid Waste" carboys. Never mix halogenated waste with non-halogenated solvent waste, as this drastically increases disposal costs and safety risks[4].

  • Final Disposal : Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. Ensure the waste profile explicitly lists the CAS number (93506-03-7) and the H302/H312/H332/H318 hazard codes[4].

References

  • Title: 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine Safety Data Sheet | Source: NextSDS | URL: 2[2]

  • Title: 88-2662-09 Enamine Compound 250mg CAS No:93506-03-7 | Source: AS-1 | URL: 1[1]

  • Title: SAFETY DATA SHEET - Master Finish | Source: Master Finish | URL:

  • Title: Waste Classification - GOV.UK | Source: GOV.UK | URL: 4[4]

  • Title: MATERIAL SAFETY DATA SHEET | Source: Afrasa | URL: 8[8]

  • Title: Corrosives – Strong Acids - Sarpong Lab | Source: Sarpong Lab | URL: 3[3]

  • Title: Strong Corrosive Chemicals - ehs.uci.edu | Source: UC Irvine EHS | URL: 5[5]

  • Title: EHS-461, WEIGHING HAZARDOUS POWDERS | Source: Emory EHSO | URL: 6[6]

  • Title: Safety Data Sheet Sofnolime® | Source: Molecular Products | URL: 9[9]

  • Title: CDC F ABD Negative Pressure Gassing Isolator | Source: Envair Technology | URL: 7[7]

Sources

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